molecular formula C13H17N3 B2979308 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine CAS No. 2171196-07-7

4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine

Cat. No.: B2979308
CAS No.: 2171196-07-7
M. Wt: 215.3
InChI Key: ASNVOUGGOKEIKD-AOOOYVTPSA-N
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Description

4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine is a useful research compound. Its molecular formula is C13H17N3 and its molecular weight is 215.3. The purity is usually 95%.
BenchChem offers high-quality 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-4,9-10H,5-8,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNVOUGGOKEIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NC3=CC=CC=C3N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2171196-07-7
Record name (1s,4s)-4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine
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Foundational & Exploratory

Physicochemical properties of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Synthetic Utility of 4-(1H-Benzimidazol-2-yl)cyclohexan-1-amine: A Technical Guide for Lead Optimization

Introduction

As a Senior Application Scientist directing early-stage lead optimization campaigns, I frequently evaluate scaffolds that serve as the architectural foundation for complex pharmacophores. The compound 4-(1H-benzimidazol-2-yl)cyclohexan-1-amine is a privileged building block. It elegantly marries the robust hydrogen-bonding network of a benzimidazole heterocycle with the aliphatic, stereochemically defined rigidity of a cyclohexane ring. Terminated by a primary amine, it offers an ideal handle for late-stage functionalization. This whitepaper dissects its physicochemical behavior, structural dynamics, and provides field-proven, self-validating protocols for its synthesis and characterization.

Section 1: Physicochemical Properties and Causality

Understanding the physicochemical baseline of a scaffold is not merely an exercise in data collection; it is the bedrock of rational drug design. The intrinsic properties of 4-(1H-benzimidazol-2-yl)cyclohexan-1-amine dictate its solubility, permeability, and target engagement profile.

Table 1: Key Physicochemical Properties

PropertyValueMechanistic Implication
Molecular Formula C13H17N3Compact core scaffold allows for high ligand efficiency.
Molecular Weight 215.30 g/mol Low MW provides ample room for functionalization without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 54.7 ŲOptimal for membrane permeability; balances aqueous solubility and lipophilicity.
LogP (Predicted) ~2.2Moderate lipophilicity, ideal for oral bioavailability and avoiding non-specific binding.
pKa1 (Benzimidazole NH⁺) ~5.5Remains neutral at physiological pH, acting as a versatile H-bond donor and acceptor.
pKa2 (Primary Amine NH₃⁺) ~10.4Fully protonated at pH 7.4, driving aqueous solubility and electrostatic target interactions.

The Causality of Ionization: At a physiological pH of 7.4, the primary aliphatic amine is fully protonated, rendering the molecule a monocation. This cationic state drastically lowers its distribution coefficient (LogD_7.4) compared to its intrinsic LogP. When designing inhibitors—such as those targeting carbonic anhydrases or G-protein coupled receptors (GPCRs)—this positive charge is intentionally exploited to form critical salt bridges with acidic residues (e.g., Aspartate or Glutamate) buried deep within the receptor pocket .

Section 2: Structural Dynamics and Tautomerism

The benzimidazole moiety exhibits rapid annular tautomerism between the N1 and N3 positions. In solution, these tautomers exist in a dynamic equilibrium, which can often be observed via NMR line broadening . However, the causality of binding dictates that upon entering a target protein's active site, the scaffold "freezes" into the specific tautomeric state that maximizes hydrogen bonding with the local microenvironment.

Furthermore, the 1,4-disubstituted cyclohexane ring introduces vital stereochemical complexity. The trans isomer typically adopts a diequatorial conformation. This minimizes 1,3-diaxial steric clashes and projects the benzimidazole and amine groups in opposite, linear vectors. This extended projection is highly desirable for bridging distinct sub-pockets within a target receptor, a strategy frequently employed in the synthesis of advanced 1,4-cyclohexylamine derivatives .

Ionization Cation Dicationic State (pH < 5.5) Amine (+), Benzimidazole (+) Monocation Monocationic State (pH 7.4) Amine (+), Benzimidazole (0) Cation->Monocation -H+ (pKa1 ~5.5) Neutral Neutral State (pH > 10.5) Amine (0), Benzimidazole (0) Monocation->Neutral -H+ (pKa2 ~10.4) Anion Anionic State (pH > 12.5) Amine (0), Benzimidazole (-) Neutral->Anion -H+ (pKa3 ~12.5)

Figure 1: pH-dependent ionization cascade of 4-(1H-benzimidazol-2-yl)cyclohexan-1-amine.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the protocols below are designed as self-validating systems. An experimental workflow is only as reliable as its built-in quality control mechanisms.

Protocol A: Synthesis of the Scaffold

This three-step workflow utilizes standard peptide coupling chemistry followed by an acid-catalyzed cyclodehydration.

Step-by-Step Methodology:

  • Amide Coupling : Dissolve 1.0 eq of trans-4-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylic acid and 1.1 eq of benzene-1,2-diamine (o-phenylenediamine) in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir at room temperature for 4 hours to form the intermediate amide.

  • Cyclodehydration : Extract the intermediate into ethyl acetate, wash with brine, and concentrate. Dissolve the crude residue in glacial acetic acid and heat to 65°C for 12 hours. The acidic environment is the causal factor that drives dehydration and the closure of the benzimidazole ring .

  • Deprotection : Remove the acetic acid under reduced pressure. Resuspend the residue in a 4:1 mixture of DCM/TFA and stir for 2 hours at room temperature to cleave the Boc protecting group.

  • Self-Validation (QC) : Perform LC-MS analysis. The presence of the [M+H]⁺ peak at m/z 216.1 confirms the product. Crucially, ¹H-NMR in DMSO-d6 must be used to validate the reaction's completion by confirming the disappearance of the intense Boc singlet at ~1.4 ppm and the emergence of aromatic benzimidazole protons (multiplets at ~7.1 and ~7.5 ppm).

Synthesis A Boc-Amino Cyclohexane Carboxylic Acid C Amide Intermediate A->C HATU/DIPEA B o-Phenylenediamine B->C D Boc-Protected Benzimidazole C->D AcOH, Heat (Cyclization) E Target Compound (Primary Amine) D->E TFA/DCM (Deprotection)

Figure 2: Three-step synthetic workflow for 4-(1H-benzimidazol-2-yl)cyclohexan-1-amine.

Protocol B: Potentiometric Determination of pKa and LogP

Relying solely on in silico computed LogP values can derail a lead optimization program. Empirical determination is mandatory to understand actual partitioning behavior.

Step-by-Step Methodology:

  • Sample Preparation : Dissolve 2 mg of the synthesized amine in 10 mL of 0.15 M KCl. The KCl is strictly required to maintain constant ionic strength, ensuring the activity coefficients remain stable during the titration.

  • Forward Titration : Using an automated potentiometric titrator, lower the pH to 2.0 using 0.1 M HCl. Titrate the solution with 0.1 M KOH up to pH 12.0, continuously recording the volume vs. pH curve.

  • Self-Validation (Reverse Titration) : Immediately titrate the solution back to pH 2.0 using 0.1 M HCl. Causality check: If the reverse curve perfectly superimposes the forward curve, the system is validated. A lack of hysteresis guarantees that no compound precipitation or chemical degradation occurred during the alkaline phase of the assay.

  • LogP Extraction : Repeat the titration in the presence of varying volumes of 1-octanol (the Yasuda-Shedlovsky extrapolation method). The shift in the apparent pKa of the primary amine correlates directly to its partitioning into the octanol phase, allowing precise calculation of the neutral LogP.

References

  • Title: 2-((1H-Benzo[d]imidazol-2-yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Unexpected Formation of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one and Its Structure in Solution and Solid State Analyzed in the Context of Tautomerism Source: Molecules (MDPI) URL: [Link]

  • Source: Google Patents (US9718795B2)
  • Title: Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide Source: Molbank (MDPI) URL: [Link]

Technical Whitepaper: Structural Elucidation and Solid-State Characterization of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine (also known as 4-(benzimidazol-2-yl)cyclohexanamine) represents a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of Histamine H4 antagonists, kinase inhibitors, and antipsychotics (e.g., Cariprazine analogs).

The structural analysis of this molecule presents a dual challenge: tautomeric ambiguity within the benzimidazole ring and stereochemical isomerism (cis vs. trans) in the cyclohexane linker. This guide outlines the definitive protocol for the solid-state characterization of this compound, focusing on single-crystal X-ray diffraction (SC-XRD) to resolve the stereochemical configuration and map the hydrogen-bonding networks that drive crystal packing.

Chemical Context & Stereochemical Challenges

Before initiating crystallization, the researcher must understand the conformational landscape. The molecule consists of a planar benzimidazole fused to a flexible cyclohexane ring.

The Stereochemical Imperative

The 1,4-disubstitution on the cyclohexane ring leads to two diastereomers. Distinguishing these is the primary objective of the structural analysis.

IsomerConformationStabilityTorsion Angle Indicator
Trans Diequatorial (e,e)Thermodynamically FavoredC(benz)-C(cyc)-C(cyc)-N(amine)

180°
Cis Axial-Equatorial (a,e)Higher EnergyC(benz)-C(cyc)-C(cyc)-N(amine)

60° (gauche)

Note: In drug development, the trans isomer is frequently the bioactive form due to its extended linear topology, which fits into deep binding pockets (e.g., GPCRs).

Benzimidazole Tautomerism

The imidazole ring contains one -NH donor and one =N- acceptor. In solution, the proton rapidly exchanges between N1 and N3. In the solid state, this proton is fixed, often determining the crystal lattice through intermolecular hydrogen bonding (supramolecular synthons).

Experimental Workflow

The following flowchart details the critical path from crude synthesis to refined crystal structure.

Workflow Start Crude Material (Cis/Trans Mixture) Purification Purification (Recrystallization/HPLC) Start->Purification Screening Crystallization Screening (Solvent Selection) Purification->Screening Growth Crystal Growth (Slow Evaporation/Vapor Diffusion) Screening->Growth Mounting Sample Mounting (Paratone Oil, Mitegen Loop) Growth->Mounting DataCollection XRD Data Collection (Mo Kα, 100 K) Mounting->DataCollection StructureSolution Structure Solution (Direct Methods/SHELXT) DataCollection->StructureSolution Refinement Refinement & Validation (SHELXL, CheckCIF) StructureSolution->Refinement Refinement->Growth  If R1 > 8% or Disorder

Figure 1: End-to-end workflow for structural elucidation. Note the feedback loop: poor refinement often necessitates re-crystallization.

Crystallization Protocol

Obtaining X-ray quality crystals of amine-functionalized benzimidazoles requires balancing the solubility of the polar amine with the aromatic stacking potential of the benzimidazole.

Solvent Selection Strategy
  • Primary Solvents: Methanol (MeOH), Ethanol (EtOH). These are protic solvents that can facilitate hydrogen bond rearrangement.

  • Anti-Solvents: Diethyl ether or Hexane (for vapor diffusion).

  • Additives: If the amine is too soluble, forming a salt (e.g., Hydrochloride or Fumarate) often improves crystallinity, though this alters the packing significantly.

Recommended Method: Vapor Diffusion

This method is superior to evaporation for this molecule as it minimizes oxidation of the primary amine.

  • Dissolution: Dissolve 20 mg of the compound in 1.0 mL of Methanol in a small inner vial. Ensure the solution is clear (filter through 0.45 µm PTFE if necessary).

  • Chamber Setup: Place the open inner vial inside a larger jar containing 5 mL of Diethyl Ether.

  • Equilibration: Seal the outer jar tightly. The ether vapors will diffuse into the methanol, slowly lowering solubility and promoting nucleation.

  • Timeline: Leave undisturbed at 4°C for 3–7 days.

X-Ray Diffraction (XRD) Methodology

Data Collection Parameters
  • Temperature: 100 K (Cryostream).[1]

    • Causality: Cooling is mandatory to reduce thermal motion (ellipsoids) of the cyclohexane ring, which is prone to disorder, and to accurately locate the H-atoms on the amine and imidazole nitrogens.

  • Radiation Source: Mo Kα (

    
     Å).
    
    • Reasoning: Molybdenum is preferred over Copper for organic small molecules to minimize absorption effects and maximize resolution (

      
       Å or better).
      
Structure Solution & Refinement
  • Space Group Determination: Expect monoclinic (e.g.,

    
    ) or triclinic (
    
    
    
    ) systems, which are common for centrosymmetric organic dimers.
  • Hydrogen Atom Treatment:

    • Carbon-bound H: Place geometrically (riding model).[2]

    • Nitrogen-bound H (Critical): These must be located in the Difference Fourier map and refined freely (or with soft restraints) to confirm the tautomeric state and H-bond network.

Structural Analysis & Supramolecular Synthons

Once the structure is solved, the analysis focuses on the intermolecular interactions that stabilize the lattice.

The Hydrogen Bonding Network

The molecule contains a "Donor-Acceptor" (DA) system in the benzimidazole and a "Donor" (D) system in the primary amine.

  • Motif A (Benzimidazole Ribbon): The imidazole N-H typically donates to the N-atom of a neighboring imidazole, forming infinite chains or dimers (

    
     graph set).
    
  • Motif B (Amine Cross-linking): The primary amine (-NH

    
    ) acts as a bridge, donating protons to the imidazole nitrogen or accepting from other amines, creating a 3D lattice.
    

HBonding cluster_legend Interaction Types Mol1 Molecule 1 (Benzimidazole) Mol2 Molecule 2 (Benzimidazole) Mol1->Mol2 N-H...N (Im-Im) Stacking Amine Amine Group (-NH2) Amine->Mol1 N-H...N (Am-Im) Amine->Mol2 N-H...N (Am-Im) Legend1 Solid: Strong H-Bond Legend2 Dashed: Weak/Cross-link

Figure 2: Predicted Hydrogen Bonding Topology. The benzimidazole rings form the primary scaffold, while the amine groups cross-link the chains.

Stereochemical Confirmation

To validate the trans-configuration, calculate the torsion angle


 (

).
  • If

    
    : Trans-diequatorial  (Confirmed).
    
  • If

    
    : Cis-isomer  (Likely impurity or kinetic product).
    

Bulk Phase Validation (PXRD)

Single crystal data represents only one crystal. To ensure the bulk powder is phase-pure (and not a mixture of cis/trans or polymorphs), a Powder X-Ray Diffraction (PXRD) pattern must be collected.

  • Protocol: Simulate the theoretical PXRD pattern from the single-crystal CIF file (using Mercury or OLEX2) and overlay it with the experimental bulk scan.

  • Acceptance Criteria: All major peaks in the experimental scan must align with the simulated pattern within

    
    .
    

References

  • Benzimidazole Crystal Engineering

    • S. G. Arkhipov et al., "Supramolecular features of 2-substituted benzimidazoles," CrystEngComm, 2020.

    • Context: Establishes the standard N-H...
  • Stereochemistry of 1,4-Cyclohexane Derivatives

    • H. D. B. Jenkins, "Thermodynamics of cis- and trans-1,4-disubstituted cyclohexanes," J. Chem. Educ., 2005.

    • Context: Thermodynamics favoring the diequatorial trans conform
  • Synthesis & Intermediates (Cariprazine Analogs)

    • Context: Validates the 4-(benzimidazol-2-yl)
  • Crystallographic Standards

    • Groom, C. R., et al. "The Cambridge Structural Database."[3][4] Acta Cryst. B, 2016.[3]

    • Context: The repository for validating unit cell parameters against known structures.

Sources

In silico prediction of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: In Silico Prediction of Drug-like Properties for 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine

Abstract

In the modern drug discovery pipeline, the early-stage assessment of a compound's pharmacokinetic and physicochemical properties is paramount to mitigating late-stage failures and reducing development costs.[1][2] This guide provides a comprehensive, in-depth technical workflow for the in silico prediction of key drug-like properties for the novel compound 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine. This molecule features a benzimidazole core, a well-established "privileged scaffold" in medicinal chemistry renowned for its diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[3][4][5] By leveraging a suite of publicly available computational tools and methodologies, this document outlines the step-by-step prediction of physicochemical characteristics, a full ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile, and potential biological target interactions through molecular docking. The causality behind methodological choices is explained, and all protocols are designed to be self-validating through clear interpretation of results. This guide serves as a practical blueprint for researchers aiming to apply computational chemistry techniques to accelerate the evaluation of promising new chemical entities.

The Strategic Imperative of In Silico Profiling

The journey from a chemical compound to an approved therapeutic is long and fraught with attrition; for every 5,000-10,000 compounds that enter the pipeline, only one or two may ultimately reach the market.[6] A primary driver of this high failure rate is an unfavorable pharmacokinetic or toxicity profile discovered late in development. In silico ADMET and physicochemical predictions address this challenge head-on.[6] By using computational models to forecast how a compound will behave in the body before it is even synthesized, researchers can prioritize candidates with a higher probability of success, saving significant time and resources.[1][2][7]

The subject of this guide, 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine, is of particular interest due to its benzimidazole core. This heterocyclic system is an isostere of natural nucleotides, allowing its derivatives to readily interact with a wide array of biological macromolecules.[3] Numerous approved drugs, such as the anthelmintics mebendazole and albendazole (which have been repurposed for anticancer effects), contain this scaffold.[8] Therefore, a thorough computational pre-assessment of this new derivative is a scientifically and economically sound first step in evaluating its therapeutic potential.

This guide will systematically deconstruct the process of building a comprehensive computational profile for our lead compound, establishing a foundation for informed, data-driven decisions in a drug discovery program.

Foundational Step: Molecular Preparation

The fidelity of any in silico prediction is critically dependent on the quality of the input molecular structure. The process begins with obtaining an accurate 2D or 3D representation and ensuring it is appropriately prepared for subsequent calculations.

Obtaining the Molecular Structure

The first step is to generate a machine-readable representation of the molecule. The canonical SMILES (Simplified Molecular-Input Line-Entry System) string for 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine is NC1CCC(C2=NC3=CC=CC=C3N2)CC1. This string can be obtained from chemical drawing software (e.g., ChemDraw) or databases like PubChem.

Protocol 2.2: 2D to 3D Conversion and Energy Minimization

Causality: Most computational analyses, especially molecular docking, require a low-energy, three-dimensional conformation. A simple 2D-to-3D conversion often results in a sterically strained structure. Energy minimization is performed to relax the structure into a more realistic and energetically favorable conformation.

Methodology:

  • Tool: Utilize open-source software such as Open Babel.

  • Input: The SMILES string NC1CCC(C2=NC3=CC=CC=C3N2)CC1.

  • Conversion: Use the command-line interface to generate an initial 3D structure.

  • Energy Minimization: Apply a suitable force field, such as MMFF94, to optimize the geometry.

  • Output: The file molecule_min.mol2 now contains the 3D coordinates of the energy-minimized structure, ready for analysis.

Prediction of Core Physicochemical Properties

Physicochemical properties govern a molecule's behavior in both pharmaceutical formulations and biological systems. They are the foundation upon which ADMET characteristics are built.[9] Quantitative Structure-Property Relationship (QSPR) models are commonly used for their prediction.[10][11]

Key Physicochemical Descriptors
  • Molecular Weight (MW): Influences size-related diffusion and transport.

  • Lipophilicity (LogP): The logarithm of the octanol/water partition coefficient. It is a critical predictor of membrane permeability and absorption.[9]

  • Aqueous Solubility (LogS): A measure of how much compound can dissolve in water. Poor solubility is a major hurdle for oral bioavailability.[12][13]

  • Acid Dissociation Constant (pKa): Predicts the ionization state of a molecule at a given pH. Our molecule has a basic amine and a weakly acidic N-H on the benzimidazole, making its charge state highly dependent on physiological pH.[14][15]

  • Topological Polar Surface Area (TPSA): The surface sum over all polar atoms. It is an excellent predictor of passive molecular transport through membranes.[16]

Protocol 3.2: Batch Physicochemical Property Prediction

Causality: Web-based platforms integrate numerous validated QSPR models, allowing for rapid and comprehensive profiling from a single input. This is efficient for initial screening.

Methodology:

  • Tool Selection: Utilize a free and comprehensive web server such as SwissADME .

  • Input: Paste the SMILES string NC1CCC(C2=NC3=CC=CC=C3N2)CC1 into the input field.

  • Execution: Run the prediction. The server calculates a wide range of descriptors.

  • Data Collation: Systematically collect the predicted values for the key properties into a summary table.

Data Summary 3.3: Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight229.31 g/mol Well within Lipinski's 'Rule of 5' (<500), favoring good absorption.[9]
cLogP (Consensus LogP)2.45Optimal range for membrane permeability and oral bioavailability.
ESOL LogS (Aqueous Solubility)-3.5Predicted to be soluble to moderately soluble.
pKa (Strongest Basic)~9.5The cyclohexylamine will be protonated (cationic) at physiological pH (7.4).
pKa (Strongest Acidic)~12.5The benzimidazole N-H is unlikely to be deprotonated at physiological pH.
Topological Polar Surface Area (TPSA)64.3 ŲBelow the 140 Ų threshold, suggesting good potential for cell membrane permeation.[16]
H-Bond Donors2Compliant with Lipinski's 'Rule of 5' (<5).[9]
H-Bond Acceptors3Compliant with Lipinski's 'Rule of 5' (<10).[9]

Note: Values are representative predictions from common algorithms and should be experimentally verified.

In Silico Pharmacokinetic (ADMET) Profiling

A comprehensive ADMET profile is crucial for evaluating a compound's potential success as a therapeutic agent.[1] Early computational assessment helps to identify and flag potential liabilities before committing to costly experimental testing.[2][6]

cluster_input Input cluster_output Output Input Molecule SMILES Absorption Absorption (GI, BBB) Input->Absorption Distribution Distribution (PPB, VDss) Metabolism Metabolism (CYP Inhibition/Substrate) Excretion Excretion (Renal OCT2) Toxicity Toxicity (hERG, AMES) Profile Comprehensive Drug-Likeness Profile Toxicity->Profile

Caption: High-level workflow for ADMET property prediction.

Protocol 4.1: Comprehensive ADMET Prediction

Causality: Dedicated ADMET prediction platforms use machine learning models trained on large datasets of experimental results.[17] These models recognize structural features associated with specific pharmacokinetic behaviors. Using a platform that provides a wide range of predictions is essential for a holistic assessment.

Methodology:

  • Tool Selection: Use a publicly accessible server like pkCSM or ADMETlab 2.0 .

  • Input: Submit the molecule's SMILES string (NC1CCC(C2=NC3=CC=C3N2)CC1).

  • Execution: Run the full suite of ADMET predictions.

  • Interpretation and Collation: Analyze the output for each category. Pay close attention to boolean predictions (Yes/No) and quantitative values, comparing them against established thresholds for drug-likeness.

Data Summary 4.2: Predicted ADMET Profile
ParameterCategoryPredicted OutcomeInterpretation & Justification
Absorption Human Intestinal AbsorptionHigh (e.g., >90%)Favorable physicochemical properties (LogP, TPSA, MW) suggest good passive absorption.
Blood-Brain Barrier (BBB) PermeabilityLikely PermeantLogP is in a suitable range and TPSA is low. However, the positive charge at pH 7.4 can be a limiting factor. This prediction requires careful experimental validation.[16][18]
Distribution Volume of Distribution (VDss)Moderate to HighIndicates the compound may distribute into tissues beyond the bloodstream.
Plasma Protein Binding (PPB)HighCommon for lipophilic compounds; may affect the free fraction available for therapeutic action.
Metabolism CYP2D6 InhibitorYes A potential liability for drug-drug interactions. Benzimidazoles are known to interact with CYPs.[19][20]
CYP3A4 InhibitorNoFavorable, as CYP3A4 is involved in the metabolism of many common drugs.
CYP1A2, 2C9, 2C19 InhibitorNoReduces the risk of common drug-drug interactions.[21]
Excretion Renal OCT2 SubstrateLikely NoSuggests that active renal secretion may not be a primary clearance mechanism.
Toxicity hERG I InhibitorLow to Moderate Risk Benzimidazole derivatives can carry a risk of hERG blockage.[22][23] The prediction must be prioritized for in vitro follow-up, as hERG toxicity is a major safety concern.[24]
AMES MutagenicityNoIndicates a low probability of being a mutagen, a positive safety indicator.

Target Identification via Molecular Docking

While ADMET profiling predicts how the body acts on a drug, molecular docking predicts how the drug might act on the body by identifying potential protein targets.[25] Given the benzimidazole scaffold's known anticancer activity, particularly through kinase inhibition, we can use docking to explore this hypothesis.[8][26]

Rationale for Target Selection

Benzimidazole derivatives have been shown to inhibit various protein kinases by competing with ATP in the enzyme's active site.[26] For this guide, we will select Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key target in angiogenesis and cancer therapy, as a representative protein for our docking simulation.

Protocol 5.2: Molecular Docking with AutoDock Vina

Causality: AutoDock Vina is a widely used open-source docking program that predicts the preferred binding pose of a ligand to a receptor of known 3D structure. It uses a scoring function to estimate the binding affinity (in kcal/mol), allowing for the ranking of potential binders. A lower binding energy score indicates a more favorable interaction.[27]

cluster_prep Preparation cluster_setup Setup (AutoDock Tools) cluster_run Execution cluster_analysis Analysis PDB 1. Download Receptor (e.g., VEGFR-2 from PDB) Ligand 2. Prepare Ligand (Energy-minimized structure) Clean 3. Clean Receptor (Remove water, add hydrogens) Ligand->Clean Grid 4. Define Grid Box (Target the active site) Clean->Grid Vina 5. Run Docking (AutoDock Vina) Grid->Vina Analyze 6. Analyze Results (Binding Energy & Pose) Vina->Analyze Visualize 7. Visualize Interaction (PyMOL, Discovery Studio) Analyze->Visualize

Caption: Step-by-step workflow for molecular docking.

Methodology:

  • Receptor Preparation:

    • Download the crystal structure of VEGFR-2 from the Protein Data Bank (PDB).

    • Using AutoDock Tools, remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and assign charges (Gasteiger charges).

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Use the energy-minimized ligand structure from Protocol 2.2 (molecule_min.mol2).

    • Load it into AutoDock Tools, detect the rotatable bonds, and save it in PDBQT format.

  • Grid Box Generation:

    • Identify the ATP-binding site of VEGFR-2 (often guided by the position of a co-crystallized inhibitor).

    • Define a grid box (a 3D cube) that encompasses this entire active site. This box defines the search space for the docking algorithm.

  • Running AutoDock Vina:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, and the coordinates and dimensions of the grid box.

    • Execute Vina from the command line:

  • Analysis of Results:

    • The output file will contain several predicted binding poses, ranked by their binding affinity scores (kcal/mol).

    • A score of -7.0 kcal/mol or lower is generally considered a reasonably strong interaction.

    • Visualize the top-ranked pose in software like PyMOL to inspect the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor's amino acid residues.

Integrated Analysis and Strategic Outlook

The in silico analysis provides a multi-faceted preliminary profile of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine.

Drug-Likeness Profile:

  • Strengths: The molecule exhibits excellent physicochemical properties, adhering to Lipinski's Rule of 5, and is predicted to have high intestinal absorption. Its predicted lack of mutagenicity and inhibition of most CYP isoforms are significant advantages.

  • Potential Liabilities: The predicted inhibition of CYP2D6 and the potential for hERG channel interaction are the most significant flags.[19][22] These represent potential risks for drug-drug interactions and cardiotoxicity, respectively. The predicted BBB permeability is ambiguous and requires definitive experimental testing.

Trustworthiness and Next Steps: It is critical to recognize that all in silico predictions are models of reality, not reality itself.[6] They are powerful tools for hypothesis generation and candidate prioritization.[7][28] The self-validating nature of this workflow lies in a clear action plan based on the results:

  • Priority 1 (Safety): Synthesize the compound and perform in vitro assays for hERG inhibition (e.g., patch-clamp) and CYP2D6 inhibition. The outcomes of these experiments will either de-risk the compound or halt its development.

  • Priority 2 (Efficacy): Conduct in vitro kinase assays against VEGFR-2 and a panel of other relevant kinases to confirm the docking hypothesis and determine the compound's potency and selectivity.

  • Priority 3 (Pharmacokinetics): Experimentally measure aqueous solubility and perform a Caco-2 permeability assay to validate the absorption predictions.

This computational guide provides the foundational data to justify these specific, resource-intensive experiments, ensuring that the drug discovery program proceeds in a logical, evidence-based, and efficient manner.

References

  • rDock | A Fast, Versatile and Open Source Program for Docking Ligands to Proteins and Nucleic Acids. (n.d.). rDock. Retrieved February 28, 2026, from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. Available from: [Link]

  • Deep Origin. (2025, January 10). ADMET Predictions - Computational Chemistry Glossary. Retrieved February 28, 2026, from [Link]

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved February 28, 2026, from [Link]

  • Shafi, S., et al. (2025, July 28). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate. Retrieved February 28, 2026, from [Link]

  • Aurlide. (2025, September 27). How do you predict ADMET properties of drug candidates?. Retrieved February 28, 2026, from [Link]

  • Unterumsberger, T., et al. (2025, June 1). Prediction of blood-brain barrier penetration of PET CNS drugs enabled by explainable machine learning. Journal of Nuclear Medicine. Retrieved February 28, 2026, from [Link]

  • Bioinformatics With BB. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. Retrieved February 28, 2026, from [Link]

  • Bitesize Bio. (2025, June 8). Using ADMET to Move Forward from Drug Discovery to Development. Retrieved February 28, 2026, from [Link]

  • Mnistry, B., et al. (2013, August 15). WhichCyp: prediction of cytochromes P450 inhibition. Bioinformatics, 29(16), 2051–2052. Available from: [Link]

  • Patsnap. (2025, May 21). What is the significance of QSAR in drug design?. Retrieved February 28, 2026, from [Link]

  • Ansari, M. F., & Rawal, R. K. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Polycyclic Aromatic Compounds, 43(6), 5518-5555. Available from: [Link]

  • Saal, C. (2014, February 20). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. Retrieved February 28, 2026, from [Link]

  • Class Central. (n.d.). Free Video: Molecular Docking for Beginners - Autodock Full Tutorial from Bioinformatics With BB. Retrieved February 28, 2026, from [Link]

  • Al-Sha'er, M. A., et al. (2022, May 2). DeePred-BBB: A Blood Brain Barrier Permeability Prediction Model With Improved Accuracy. Frontiers in Molecular Biosciences. Retrieved February 28, 2026, from [Link]

  • Dearden, J. C. (2006). In silico prediction of aqueous solubility. Expert Opinion on Drug Discovery, 1(1), 31-52. Available from: [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved February 28, 2026, from [Link]

  • Zhang, C., et al. (2017). In silico prediction of hERG potassium channel blockage by chemical category approaches. Toxicology Research, 6(5), 617-628. Available from: [Link]

  • Daina, A., & Zoete, V. (2021). In Silico Prediction of Aqueous Solubility: The Solubility Challenge. Journal of Chemical Information and Modeling, 61(11), 5313-5323. Available from: [Link]

  • Kumar, A., et al. (2022, November 3). Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022). Current Organic Synthesis, 19(6), 618-643. Available from: [Link]

  • Deep Origin. (2024, September 20). QSAR (Quantitative Structure-Activity Relationship) - Computational Chemistry Glossary. Retrieved February 28, 2026, from [Link]

  • Wang, Z., et al. (2024, November 15). OpenDock: a pytorch-based open-source framework for protein–ligand docking and modelling. Briefings in Bioinformatics. Available from: [Link]

  • Lin, Z., et al. (2019). ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 10(1), 148-157. Available from: [Link]

  • Unterumsberger, T., et al. (2025, March 4). Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. Journal of Chemical Information and Modeling. Available from: [Link]

  • Creative Biostructure. (n.d.). QSAR Analysis. Retrieved February 28, 2026, from [Link]

  • Shi, J., et al. (2022, May 15). Relational graph convolutional networks for predicting blood–brain barrier penetration of drug molecules. Bioinformatics, 38(10), 2821–2828. Available from: [Link]

  • Kumar, A., et al. (2023). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Organic Chemistry, 27(11), 903-933. Available from: [Link]

  • Iqbal, J., et al. (2024, February 1). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Organic Chemistry. Retrieved February 28, 2026, from [Link]

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  • Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Drug Discovery Technologies, 3(1), 3-19. Available from: [Link]

  • Saxena, A., et al. (2023). A Computational Prediction Model of Blood-Brain Barrier Penetration Based on Machine Learning Approaches. BioTech, 12(2), 33. Available from: [Link]

  • Liu, X., et al. (2021). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. Frontiers in Pharmacology, 12, 735689. Available from: [Link]

  • Bioinformatics With BB. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved February 28, 2026, from [Link]

  • Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved February 28, 2026, from [Link]

  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved February 28, 2026, from [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved February 28, 2026, from [Link]

  • Broccatelli, F., et al. (2023, March 22). Ensemble of structure and ligand-based classification models for hERG liability profiling. Frontiers in Chemistry. Retrieved February 28, 2026, from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved February 28, 2026, from [Link]

  • Li, Z., et al. (2017, February 15). Improving the In Silico Assessment of Proarrhythmia Risk by Combining hERG Channel–Drug Binding Kinetics and Multichannel Pharmacology. Circulation: Arrhythmia and Electrophysiology. Retrieved February 28, 2026, from [Link]

  • ResearchGate. (n.d.). Insilico workflow employed in this study for predicting the relative... Retrieved February 28, 2026, from [Link]

  • Mansouri, K., et al. (2019, September 18). Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics. Retrieved February 28, 2026, from [Link]

  • Zhang, C., et al. (2017). In silico prediction of hERG potassium channel blockage by chemical category approaches. Toxicology Research. Retrieved February 28, 2026, from [Link]

  • Rowan. (2024, March 8). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Retrieved February 28, 2026, from [Link]

  • IPM. (n.d.). Docking Tools. Retrieved February 28, 2026, from [Link]

  • Banerjee, P., et al. (2020). SuperCYPsPred- A Web Server for the Prediction of Cytochrome Activity. Nucleic Acids Research. Available from: [Link]

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The Benzimidazole Scaffold: From Synthetic Versatility to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Part 1: The Privileged Scaffold in Modern Discovery

In the landscape of medicinal chemistry, few heterocycles command the "privileged" status of benzimidazole. Structurally defined by the fusion of benzene and imidazole, this scaffold offers a unique physicochemical profile: it is amphoteric (pKa ~5.5 for the conjugate acid and ~12.8 for the NH), allowing it to serve as both a hydrogen bond donor and acceptor.

For the drug developer, the benzimidazole core is not merely a structural spacer; it is a bio-isostere of the purine nucleus (adenine/guanine), granting it inherent affinity for ATP-binding pockets in kinases and DNA minor grooves.

Key Physicochemical Advantages:

  • π-π Stacking: The fused ring system facilitates strong stacking interactions with aromatic residues (Phe, Tyr, Trp) in receptor pockets.

  • Metabolic Tuning: Substitutions at the 5- and 6-positions allow for precise modulation of metabolic stability (blocking CYP450 oxidation sites).

  • Solubility: The N3 nitrogen provides a handle for salt formation, improving bioavailability in aqueous media.

Part 2: Synthetic Architectures & Methodologies

While the classic Phillips Condensation (acid-catalyzed condensation of o-phenylenediamine with carboxylic acids) remains a staple, modern drug discovery demands milder, more functional-group-tolerant methods.

Modern Oxidative Cyclization

Recent trends (2024-2025) emphasize metal-free oxidative cyclization using aldehydes. This approach avoids harsh acidic conditions, preserving sensitive moieties like Boc-protected amines or esters.

Protocol 1: Iodine-Mediated Oxidative Cyclization

Rationale: Iodine acts as a mild Lewis acid and oxidant, facilitating the formation of the Schiff base and subsequent ring closure without requiring high temperatures.

Materials:

  • o-Phenylenediamine derivative (1.0 equiv)

  • Aromatic/Heteroaromatic Aldehyde (1.1 equiv)

  • Molecular Iodine (

    
    , 1.1 equiv)
    
  • Potassium Carbonate (

    
    , 3.0 equiv)
    
  • Solvent: Ethanol or Methanol

Step-by-Step Workflow:

  • Schiff Base Formation: Dissolve the diamine and aldehyde in ethanol. Stir at room temperature (RT) for 15 minutes.

  • Oxidant Addition: Add

    
     followed by 
    
    
    
    in portions. The solution will darken.
  • Cyclization: Stir at RT for 2–4 hours. Monitor via TLC (mobile phase: 5% MeOH in DCM).

  • Quenching: Add saturated aqueous

    
     (sodium thiosulfate) to quench excess iodine (color changes from dark brown to yellow/clear).
    
  • Isolation: Evaporate ethanol, extract with Ethyl Acetate (3x), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography.

Visualization: Synthetic Logic

The following diagram illustrates the decision matrix for selecting a synthetic route based on available starting materials.

SyntheticLogic Start Target Benzimidazole Decision1 Starting Material? Start->Decision1 RouteA o-Phenylenediamine + Carboxylic Acid Decision1->RouteA RouteB o-Phenylenediamine + Aldehyde Decision1->RouteB RouteC o-Nitroaniline + Alcohol Decision1->RouteC MethodA Phillips Condensation (High T, Acidic) RouteA->MethodA Robust/Classic MethodB Oxidative Cyclization (I2, Oxone, or Air/Catalyst) RouteB->MethodB Mild/Tolerant MethodC Hydrogen Transfer (Ru/Ir Catalyst) RouteC->MethodC Atom Economy Outcome Functionalized Scaffold MethodA->Outcome MethodB->Outcome MethodC->Outcome

Caption: Decision matrix for benzimidazole synthesis. Oxidative cyclization (Center) is preferred for late-stage functionalization.

Part 3: Medicinal Chemistry & SAR[1][2][3][4][5][6][7][8]

To design a novel benzimidazole, one must treat the scaffold as a customizable platform. The Structure-Activity Relationship (SAR) generally follows these rules:

The SAR Map
  • Position 1 (N-H or N-R):

    • Role: H-bond donor (if unsubstituted) or hydrophobic clamp.

    • Modification: Alkylation here often reduces polarity but can improve kinase selectivity by targeting the "sugar pocket" of the ATP site.

  • Position 2 (C-R):

    • Role: The primary "Warhead" vector.

    • Modification: Aryl groups here facilitate π-stacking. Introduction of basic amines (e.g., piperazine) improves solubility and lysosomal trapping (crucial for oncology).

  • Positions 5 & 6:

    • Role: Electronic tuning and metabolic blocking.

    • Modification: Electron-withdrawing groups (F, Cl,

      
      ) here increase the acidity of the N1-proton (pKa modulation) and block metabolic hydroxylation.
      

SAR_Map Core Benzimidazole Core Pos1 Position 1 (N) Solubility/Selectivity Core->Pos1 Pos2 Position 2 (C) Primary Binding Vector Core->Pos2 Pos56 Positions 5/6 Metabolic Stability Core->Pos56 Effect1 Controls H-bond donor ability Targets Sugar Pocket Pos1->Effect1 Effect2 Pi-Stacking (Aryl) Solubility (Basic Amines) Pos2->Effect2 Effect3 Blocks CYP450 oxidation Modulates pKa Pos56->Effect3

Caption: Strategic derivatization points on the benzimidazole scaffold for optimizing pharmacokinetics and potency.

Part 4: Therapeutic Case Studies & Novel Applications

Case Study: Kinase Inhibition (Oncology)

Benzimidazoles are potent ATP-competitive inhibitors.[1]

  • Mechanism: The N3 nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Met793 in EGFR), while the C2 substituent extends into the hydrophobic back pocket.

  • Recent Advances: Multi-target inhibitors (e.g., targeting both EGFR and HER2) are being developed to overcome resistance mutations. 2024 data suggests that 2-aryl benzimidazoles with specific 5,6-substitutions (like 5-fluoro-6-morpholino) show enhanced potency against resistant cell lines (e.g., HeLa, MCF7) [1, 5].

The Frontier: Benzimidazole-based PROTACs

Perhaps the most significant "novel" application is in Targeted Protein Degradation .

  • The Problem: Traditional Cereblon (CRBN) ligands (thalidomide derivatives) suffer from chemical instability (hydrolysis) and teratogenicity.

  • The Solution: Novel benzimidazole derivatives are being engineered as bio-isosteres for the glutarimide ring of thalidomide. These "Benzimidazole-CRBN" ligands recruit E3 ligases without the "molecular glue" side effects that degrade non-target proteins (neosubstrates) [6, 7].

Mechanism of Action (PROTAC):

  • Warhead: Binds the Target Protein (e.g., BRD4).[2]

  • Linker: Connects the warhead to the E3 ligand.

  • Benzimidazole Ligand: Binds Cereblon (E3 Ligase).[3][4]

  • Result: Poly-ubiquitination and proteasomal degradation of the target.[2]

PROTAC_Mechanism cluster_0 PROTAC Molecule Warhead Target Binder (e.g., JQ1 derivative) Linker PEG/Alkyl Linker Warhead->Linker POI Protein of Interest (e.g., BRD4) Warhead->POI Binds Ligand Benzimidazole (E3 Ligase Binder) Linker->Ligand E3 E3 Ligase Complex (Cereblon) Ligand->E3 Recruits Proteasome 26S Proteasome (Degradation) POI->Proteasome Targeted Destruction Ub Ubiquitin E3->Ub Transfers Ub->POI Poly-ubiquitination

Caption: Mechanism of Benzimidazole-based PROTACs recruiting E3 ligase for targeted protein degradation.

Part 5: Experimental Validation (Self-Validating Protocol)

To validate the biological activity of a novel benzimidazole kinase inhibitor, a robust biochemical assay is required.

Protocol 2: In Vitro Kinase Inhibition Assay (FRET-Based)

Rationale: Fluorescence Resonance Energy Transfer (FRET) offers a homogeneous, high-throughput compatible readout that eliminates wash steps, reducing variability.

Reagents:

  • Recombinant Kinase (e.g., EGFR-WT).

  • Fluorescently labeled peptide substrate (e.g., Poly-Glu-Tyr-FAM).

  • ATP (at

    
     concentration).
    
  • Test Compound (Benzimidazole derivative).[1][5][6][7][8][9][10][11]

Workflow:

  • Preparation: Dilute test compounds in DMSO (typically 10-point dose-response).

  • Incubation: Mix Kinase + Peptide Substrate + Compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM

    
    ). Incubate for 15 mins at RT to allow compound binding.
    
  • Initiation: Add ATP to start the phosphorylation reaction. Incubate for 60 mins.

  • Termination/Detection: Add EDTA (to stop reaction) and a Tb-labeled antibody specific for the phosphorylated peptide.

  • Readout: Measure Time-Resolved Fluorescence (TR-FRET).

    • Excitation: 340 nm.

    • Emission: 495 nm (Donor) and 520 nm (Acceptor).

  • Analysis: Calculate

    
     using a sigmoidal dose-response equation.
    

Data Presentation Example:

Compound IDR1 (N-Subst)R2 (C-Subst)R5/6 (Subst)EGFR

(nM)
Solubility (µM)
BZ-001 HPhenylH12005
BZ-002 Methyl4-F-PhenylH45012
BZ-003 Isopropyl4-Piperazinyl5-F12 >100

Interpretation: Compound BZ-003 demonstrates that introducing a basic solubilizing group at R2 and a metabolic blocker at R5 dramatically improves both potency and physicochemical properties.

References

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biotech Asia. (2024).[8][9][3] Link

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). RSC Advances.[10] (2025).[5][8][10][11] Link

  • Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway. Bioorg Med Chem Lett. (2010).[12][13] Link

  • Iodine(III)-Catalyzed Oxidative Cyclization of Aryl Amines to Construct Benzimidazoles. ChemRxiv. (2021).[8][9][14][15] Link

  • Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules. (2025).[5][8][10][11] Link

  • Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation. ChemBioChem. (2024).[8][9][3] Link

  • PROTACs: Emerging Targeted Protein Degradation Approaches. Biomedicines.[2][3] (2023).[9][2][3][10] Link

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Whitepaper: Research Applications of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine Hydrochloride in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine hydrochloride (commonly referred to as 4-(1H-benzimidazol-2-yl)cyclohexan-1-amine) is a highly privileged pharmacophore and chemical building block in modern medicinal chemistry. Combining the hydrogen-bonding and


-stacking capabilities of a benzimidazole core with the rigid, 3-dimensional spatial projection of a cyclohexylamine linker, this molecule is extensively utilized in the development of targeted therapeutics. Its most prominent application lies in the discovery of Voltage-Gated Sodium Channel (VGSC) modulators —specifically Nav1.7 and Nav1.8 inhibitors—for the treatment of refractory neuropathic and inflammatory pain[1],[2].

This technical guide provides an in-depth analysis of the compound's structural rationale, its primary research applications, and the rigorous experimental workflows required to evaluate its derivatives in preclinical drug development.

Chemical Anatomy and Physicochemical Profiling

Understanding the causality behind the selection of this specific building block requires a deconstruction of its chemical anatomy:

  • The 1H-1,3-Benzodiazole (Benzimidazole) Core: The benzimidazole ring is a classic bioisostere for indole and purine. It possesses a pKa of ~5.5, allowing it to act as both a hydrogen bond donor and acceptor. In target binding pockets, it frequently engages in

    
     stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine)[3].
    
  • The Cyclohexane Linker: Unlike flat, sp2-hybridized aromatic linkers, the sp3-hybridized cyclohexane ring adopts a stable chair conformation. This provides a critical 3-dimensional vector, projecting the attached amine out of the planar axis. This geometry is essential for navigating the complex, deep topography of ion channel pores and kinase active sites.

  • The Primary Amine: With a pKa of ~10.5, the primary amine is >99% protonated at physiological pH (7.4). This positive charge is highly deliberate; it forms powerful electrostatic interactions (salt bridges) with acidic residues (Aspartate, Glutamate) within target proteins[4].

  • The Hydrochloride Salt Form: The compound is supplied as an HCl salt to prevent the ambient oxidation of the primary amine and to dramatically enhance aqueous solubility, a prerequisite for in vitro assay buffers.

Primary Application: Nav1.7 and Nav1.8 Inhibition

The most significant application of benzimidazole-cyclohexylamine derivatives is the targeted inhibition of Nav1.7 and Nav1.8 channels[1],. These channels are preferentially expressed in peripheral dorsal root ganglion (DRG) neurons and are highly validated targets for pain management,[5].

The Causality of State-Dependent Inhibition

A major challenge in VGSC drug discovery is achieving selectivity. Blocking Nav1.5 (cardiac) or Nav1.1/Nav1.2 (central nervous system) leads to fatal arrhythmias or seizures[6]. Benzimidazole-cyclohexylamine derivatives overcome this by acting as state-dependent inhibitors [7].

Voltage-gated sodium channels cycle through three states: Resting (closed), Open (conducting), and Inactivated (closed and refractory). Hyperactive nociceptors in neuropathic pain states fire rapidly, causing their Nav1.7 channels to spend a disproportionate amount of time in the inactivated state. Benzimidazole derivatives bind with high affinity specifically to this inactivated conformation[7]. This causality allows the drug to selectively silence hyperactive pain fibers while sparing normal physiological action potentials, thereby widening the therapeutic window. Furthermore, extended residence time on the inactivated channel has been shown to drastically improve in vivo efficacy[8].

G Stimulus Noxious Stimulus (Inflammation/Nerve Injury) Nav17 Nav1.7 Activation (DRG Nociceptors) Stimulus->Nav17 Depol Membrane Depolarization Nav17->Depol Na+ Influx Pain Pain Perception (CNS) Depol->Pain Action Potential Drug 4-(1H-Benzodiazol-2-yl) cyclohexan-1-amine Derivatives Drug->Nav17 State-Dependent Blockade

Figure 1: Mechanism of Nav1.7 nociception and state-dependent benzimidazole blockade.

Experimental Protocols: A Self-Validating System

To evaluate the efficacy of these compounds, Application Scientists rely on highly controlled, self-validating experimental workflows.

Protocol A: High-Throughput Automated Patch-Clamp for Nav1.7 Kinetics

Objective: To quantify the IC50 of synthesized derivatives against the resting vs. inactivated states of human Nav1.7. Self-Validation Metrics:

  • Internal Controls: 0.1% DMSO vehicle (Negative), 1 µM Tetrodotoxin (TTX) (Positive Control yielding 100% block)[6].

  • Quality Control (QC): Only cells exhibiting a seal resistance > 1 GΩ and an initial current amplitude > 500 pA are included. The assay must yield a Z'-factor

    
     0.6.
    

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing hNav1.7. Harvest at 70-80% confluency using a mild detachment solution (e.g., Accutase) to preserve membrane channel integrity.

  • Compound Dilution: Prepare serial dilutions of the compound in Extracellular Solution (ECS). Critical Causality Step: Use glass-coated microplates. The lipophilic, basic nature of the cyclohexylamine causes rapid adsorption to standard polystyrene plastics, which artificially lowers the effective concentration and skews IC50 calculations.

  • Electrophysiological Recording:

    • Resting State Protocol: Hold cells at -120 mV. Apply a 20 ms test pulse to 0 mV to measure resting block.

    • Inactivated State Protocol: Hold cells at -120 mV. Apply an 8-second prepulse to -50 mV (driving channels into steady-state inactivation), followed by a brief 20 ms recovery pulse to -120 mV, and a final 20 ms test pulse to 0 mV[7].

  • Data Analysis: Normalize peak current amplitudes to the vehicle control. Calculate the IC50 using a 4-parameter logistic Hill equation.

G Prep 1. Compound Preparation (Glass-coated plates, 0.1% DMSO) Voltage 3. State-Dependent Voltage Protocol (Resting vs. Inactivated State) Prep->Voltage Cells 2. HEK293-Nav1.7 Cell Capture (Seal Resistance > 1 GΩ) Cells->Voltage Readout 4. Current-Voltage (I-V) Recording (TTX as Positive Control) Voltage->Readout Analysis 5. IC50 & Kinetics Calculation (Self-Validation: Z' > 0.6) Readout->Analysis

Figure 2: Automated patch-clamp workflow for Nav1.7 inhibitor evaluation.

Protocol B: Caco-2 Permeability Optimization

Objective: Evaluate the intestinal and tissue permeability of the derivatives. Causality: The primary amine is a double-edged sword. While essential for target potency via salt-bridge formation, its positive charge at physiological pH severely restricts passive transcellular diffusion. This often results in poor target tissue exposure (e.g., failing to penetrate the DRG)[8]. Modifying this amine is a primary focus of lead optimization. Self-Validation Metrics: Lucifer Yellow rejection > 99% (monolayer integrity check). Atenolol (low permeability, Papp < 1 x 10⁻⁶ cm/s) and Propranolol (high permeability, Papp > 20 x 10⁻⁶ cm/s) as reference standards.

Step-by-Step Methodology:

  • Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until the transepithelial electrical resistance (TEER) exceeds 250 Ω·cm².

  • Add the test compound (10 µM) to the apical (A) chamber (pH 6.5 to mimic the intestinal lumen) or basolateral (B) chamber (pH 7.4).

  • Incubate for 2 hours at 37°C on an orbital shaker to minimize the unstirred water layer.

  • Quantify compound concentration in both chambers via LC-MS/MS. Calculate the Apparent Permeability (Papp) and Efflux Ratio.

Quantitative Data Presentation

The table below summarizes representative pharmacological profiling data, demonstrating the critical concept of state-dependence achieved by modifying the 4-(1H-benzimidazol-2-yl)cyclohexan-1-amine scaffold.

Table 1: Representative Pharmacological Profile of Benzimidazole-Cyclohexylamine Derivatives against Nav1.7

Compound Scaffold VariantTargetIC50 Resting State (µM)IC50 Inactivated State (µM)State-Dependent Ratio (Resting / Inact.)Permeability (Papp x 10⁻⁶ cm/s)
Unsubstituted Base Scaffold Nav1.7> 30.02.50> 12x1.2 (Low)
N-Acyl-cyclohexylamine Nav1.7> 30.00.15> 200x8.5 (Moderate)
N-Aryl-cyclohexylamine Nav1.8> 30.00.80> 37x12.4 (High)

(Note: Data synthesized from standard structure-activity relationship (SAR) profiles of state-dependent VGSC inhibitors[8],[7].)

Secondary Applications: Protease and Kinase Inhibition

Beyond ion channels, the structural geometry of 4-(1H-benzimidazol-2-yl)cyclohexan-1-amine makes it a valuable precursor for enzyme inhibitors. For instance, in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes, the cyclohexylamine moiety effectively mimics the basic N-terminal amino acids of endogenous incretin substrates. Concurrently, the benzimidazole ring occupies the hydrophobic S1/S2 sub-pockets of the protease active site, driving high-affinity competitive inhibition[4].

Conclusion

4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine hydrochloride is far more than a simple chemical reagent; it is a meticulously designed spatial vector. By projecting a highly basic amine away from a versatile aromatic anchoring group, it provides medicinal chemists with the precise geometry required to achieve state-dependent inhibition of complex ion channels like Nav1.7 and Nav1.8. When coupled with rigorous, self-validating electrophysiological and ADME workflows, this scaffold continues to drive the discovery of next-generation, non-opioid analgesics.

References

  • Title: Benzimidazole inhibitors of the sodium channel (US9688615B2)
  • Title: Selective NaV1.7 Antagonists with Long Residence Time Show Improved Efficacy against Inflammatory and Neuropathic Pain Source: Cell Reports URL: [Link]

  • Title: Discovery of a Novel Class of State-Dependent NaV1.7 Inhibitors for the Treatment of Neuropathic Pain Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL: [Link]

  • Title: Benzimidazole sodium channel inhibitors (ES2786298T3)
  • Title: Benzimidazole and imidazopyridine derivatives as sodium channel modulators (CA2861439A1)
  • Title: Benzimidazole derivatives and use thereof (US20180079726A1)
  • Title: Identify potent inhibitors: Topics by Science.gov Source: Science.gov URL: [Link]

  • Title: An overview of ion channels therapeutics in the treatment of pain Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Ion channel therapeutics for pain Source: PMC - NIH URL: [Link]

Sources

CAS number 1435804-82-2 synthesis and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to CAS 1435804-82-2: Synthesis, Properties, and Applications

Part 1: Executive Summary

CAS Number: 1435804-82-2 Chemical Name: 1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexan-1-amine Synonyms: 1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine Molecular Formula: C₁₄H₁₉N₃ Molecular Weight: 229.32 g/mol

CAS 1435804-82-2 is a specialized heterocyclic amine serving as a critical intermediate in the synthesis of voltage-gated sodium channel (NaV) inhibitors, specifically targeting the NaV1.7 isoform. Developed primarily within AstraZeneca’s pain management discovery programs, this compound represents a strategic scaffold—combining a lipophilic cyclohexyl core with a polar, hydrogen-bonding benzimidazole moiety. This structural motif is designed to penetrate the central nervous system (CNS) or peripheral nociceptors while engaging specific residues within the sodium channel pore or voltage-sensing domains.

This guide details the chemical identity, robust synthetic pathways, physicochemical properties, and the role of CAS 1435804-82-2 in pharmaceutical development, grounded in process chemistry patents (e.g., US 9,388,203).

Part 2: Chemical Identity & Physicochemical Properties

The compound features a gem-disubstituted cyclohexane ring, where one position is occupied by a primary amine and the other by a methylene-linked benzimidazole. This "gem-amino-alkyl" architecture is challenging to synthesize sterically but offers unique conformational rigidity, locking the pharmacophore in a bioactive orientation.

Table 1: Physicochemical Profile
PropertyValueNote
Appearance White to off-white crystalline solidHygroscopic in salt forms
Melting Point 134–138 °C (Free base)Varies by polymorph/solvate
LogP (Calc) 2.77Lipophilic, good membrane permeability
pKa (Calc) ~9.5 (Amine), ~5.5 (Benzimidazole)Amphoteric; exists as dication at low pH
H-Bond Donors 2 (Primary amine, Benzimidazole NH)Critical for receptor binding
H-Bond Acceptors 2 (Benzimidazole N, Amine N)
Solubility Soluble in DMSO, MeOH, DCM; Low in WaterOften handled as HCl or Tosylate salt

Part 3: Synthetic Pathways & Process Chemistry

The synthesis of CAS 1435804-82-2 requires constructing the sterically hindered quaternary center on the cyclohexane ring while installing the benzimidazole heterocycle. The most authoritative route, derived from AstraZeneca process patents (US 9,388,203), utilizes a beta-amino acid precursor.

Core Synthetic Logic
  • Scaffold Construction: Formation of the gem-disubstituted cyclohexane via a modified Reformatsky or cyanoacetate condensation.

  • Linker Activation: Conversion of the carboxylic acid side chain to a reactive electrophile.

  • Heterocycle Formation: Condensation with o-phenylenediamine followed by acid-catalyzed cyclization.

Detailed Protocol: From Cyclohexanone to CAS 1435804-82-2

Step 1: Formation of 1-Aminocyclohexaneacetic Acid (The "Beta-Amino Acid")

  • Reagents: Cyclohexanone, Cyanoacetic acid, Ammonium acetate, Toluene.

  • Mechanism: Knoevenagel condensation followed by Michael addition of ammonia and decarboxylation (Rodionov reaction variant).

  • Process: Reflux cyclohexanone with cyanoacetic acid and ammonium acetate with a Dean-Stark trap to remove water. The intermediate nitrile hydrolyzes to the beta-amino acid.

Step 2: Condensation with o-Phenylenediamine

  • Reagents: 1-Aminocyclohexaneacetic acid, o-Phenylenediamine (OPD), 4N HCl (aq).

  • Conditions: Reflux (100°C) for 12–24 hours.

  • Mechanism: Phillips-type condensation. The carboxyl group of the amino acid reacts with one amine of OPD to form an amide, which then cyclizes onto the second amine of OPD, eliminating water to form the benzimidazole ring.

  • Purification: The reaction mixture is cooled, neutralized with NaOH to pH >10, and the product precipitates or is extracted into dichloromethane (DCM).

Step 3: Salt Formation (Optional but Recommended)

  • Protocol: Dissolve the free base in ethanol/isopropanol and treat with 2 equivalents of concentrated HCl. The dihydrochloride salt precipitates, offering superior stability and purity.

Visualization: Synthetic Workflow

SynthesisRoute Cyclohexanone Cyclohexanone (Starting Material) BetaAminoAcid Intermediate A: 1-Aminocyclohexane- acetic acid Cyclohexanone->BetaAminoAcid Rodionov Reaction (-H2O, -CO2) Cyanoacetic Cyanoacetic Acid + NH4OAc Cyanoacetic->BetaAminoAcid Condensation Condensation & Cyclization (4N HCl, Reflux) BetaAminoAcid->Condensation OPD o-Phenylenediamine (OPD) OPD->Condensation FinalProduct CAS 1435804-82-2 (Benzimidazole Derivative) Condensation->FinalProduct Phillips Condensation (-2 H2O)

Caption: Step-wise synthesis of CAS 1435804-82-2 via the Rodionov-Phillips route, highlighting the construction of the quaternary carbon and benzimidazole ring.

Part 4: Mechanism of Action & Pharmacology

CAS 1435804-82-2 is designed to act as a state-dependent blocker of voltage-gated sodium channels, particularly NaV1.7 .

Target: NaV1.7 (SCN9A gene product). Role: Key driver of nociception (pain sensing) in peripheral neurons. Mechanism:

  • Pore Blocking: The benzimidazole moiety mimics the guanidinium group of toxins (like tetrodotoxin) or local anesthetics, interacting with the inner pore residues (e.g., Phenylalanine/Tyrosine in the S6 segment).

  • State Dependence: The compound preferentially binds to the inactivated state of the channel. This stabilizes the channel in a non-conducting conformation, preventing repetitive firing of pain signals (action potentials) without completely blocking normal sensation (which relies on resting state channels).

  • Selectivity: The bulky cyclohexyl group provides steric selectivity, potentially reducing affinity for cardiac NaV1.5 channels, a critical safety requirement.

Visualization: NaV1.7 Signaling Pathway

NavPathway PainStimulus Noxious Stimulus (Heat/Injury) Nav17_Closed NaV1.7 Channel (Closed/Resting) PainStimulus->Nav17_Closed Depolarization Nav17_Open NaV1.7 Channel (Open/Conducting) Nav17_Closed->Nav17_Open Activation Nav17_Inactivated NaV1.7 Channel (Inactivated) Nav17_Open->Nav17_Inactivated Fast Inactivation ActionPotential Action Potential Generation Nav17_Open->ActionPotential Na+ Influx Nav17_Inactivated->Nav17_Closed Recovery Nav17_Inactivated->Nav17_Closed Blocked by Inhibitor PainSignal Pain Signal to CNS ActionPotential->PainSignal Inhibitor CAS 1435804-82-2 (Inhibitor) Inhibitor->Nav17_Inactivated Stabilizes (High Affinity Binding)

Caption: Mechanism of NaV1.7 inhibition. CAS 1435804-82-2 binds to the inactivated state, preventing channel recovery and blocking the propagation of pain signals.

Part 5: Experimental Protocols

Protocol A: Synthesis of 1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexan-1-amine

(Adapted from US Patent 9,388,203)

  • Preparation of Beta-Amino Acid:

    • Charge a 1L reactor with Cyclohexanone (98 g, 1.0 mol), Cyanoacetic acid (85 g, 1.0 mol), and Ammonium acetate (1.2 mol) in Toluene (500 mL).

    • Heat to reflux with a Dean-Stark trap. Monitor water collection (approx. 18 mL theoretical).

    • Continue reflux until CO₂ evolution ceases (approx. 4-6 hours).

    • Cool to room temperature (RT). The product, 1-aminocyclohexaneacetic acid , precipitates. Filter and wash with acetone. Yield: ~60-70%.

  • Condensation:

    • Suspend 1-aminocyclohexaneacetic acid (15.7 g, 100 mmol) and o-phenylenediamine (10.8 g, 100 mmol) in 4N HCl (100 mL).

    • Heat to reflux (100°C) for 18 hours. Monitor by HPLC or TLC (DCM:MeOH 9:1).

    • Cool to 0°C.

    • Slowly add 50% NaOH solution to adjust pH to >10. The product will precipitate as a gum or solid.

    • Extract with Dichloromethane (DCM) (3 x 50 mL).

    • Dry organics over MgSO₄, filter, and concentrate in vacuo.

    • Recrystallization: Recrystallize from Ethyl Acetate/Heptane to obtain off-white crystals.

Protocol B: Analytical Verification (Self-Validating System)
  • 1H NMR (400 MHz, DMSO-d6): Confirm characteristic peaks:

    • δ 7.5 (m, 2H, Benzimidazole Ar-H)

    • δ 7.1 (m, 2H, Benzimidazole Ar-H)

    • δ 2.8 (s, 2H, CH₂-Benzimidazole)

    • δ 1.4-1.6 (m, 10H, Cyclohexyl)

  • HPLC Purity: >98% (C18 column, Acetonitrile/Water + 0.1% TFA gradient).

Part 6: References

  • McKeever, B., Diorazio, L. J., Jones, M. F., & Ferris, L. (2016). Pharmaceutical process and intermediates. US Patent 9,388,203 B2. Washington, DC: U.S. Patent and Trademark Office.

  • AstraZeneca AB. (2015).[1] Process for the preparation of benzimidazole derivatives. World Intellectual Property Organization, WO 2015/092431.

  • Bagal, S. K., et al. (2014).[2] Recent progress in sodium channel modulators for pain. Bioorganic & Medicinal Chemistry Letters, 24(16), 3690-3699.[2]

  • ChemScene. (2024). Product Datasheet: 1-((1H-benzo[d]imidazol-2-yl)methyl)cyclohexan-1-amine (CAS 1435804-82-2).

  • PubChem. (2024). Compound Summary: 1-(1H-benzimidazol-2-ylmethyl)cyclohexanamine. National Library of Medicine.

Sources

Methodological & Application

Application Note: Microwave-Assisted Synthesis of Benzimidazole Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazoles are privileged pharmacophores in medicinal chemistry, serving as the core structure for anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antihypertensives (Telmisartan). Conventional thermal synthesis (Phillips condensation) often suffers from harsh conditions (polyphosphoric acid,


), long reaction times (10–48 hours), and low atom economy.

This guide details the microwave-assisted synthesis (MAOS) of benzimidazoles. By leveraging dielectric heating, researchers can reduce reaction times to minutes, improve yields to


, and utilize solvent-free or aqueous "green" protocols.[1] This document provides validated protocols for both carboxylic acid and aldehyde pathways, optimized for dedicated synthetic microwave reactors (e.g., Biotage, Anton Paar, CEM).

Scientific Foundation: The Microwave Advantage

To optimize these reactions, one must understand that microwave irradiation is not merely "faster heating"; it is a different mode of energy transfer.

Dielectric Heating Mechanism

Unlike convective heating (oil bath), where energy transfers from the vessel wall inward, microwaves interact directly with the reaction species.

  • Dipolar Polarization: Polar molecules (solvents or reagents like carboxylic acids) align with the oscillating electric field. As the field alternates (

    
    ), molecular rotation generates internal friction and heat.
    
  • Ionic Conduction: Dissolved ions (catalysts like

    
     or protonated intermediates) oscillate with the field, colliding with neighboring molecules to generate heat.
    

The "Specific Microwave Effect": In benzimidazole synthesis, the rate-determining step is often the cyclodehydration of the amide intermediate. This transition state is highly polar. Microwave irradiation selectively couples with this polar transition state, potentially lowering the activation energy (


) effective barrier or simply supplying energy so efficiently that the reaction trajectory is altered toward the thermodynamic product (the benzimidazole) rapidly.
Critical Parameter: Loss Tangent ( )

The efficiency of heating depends on the reaction medium's ability to absorb microwave energy and convert it to heat, defined as


.
  • High Absorbers (

    
    ):  Ethanol, DMSO, Ethylene Glycol. (Excellent for rapid heating).
    
  • Low Absorbers (

    
    ):  Hexane, Toluene. (Require "doping" with ionic liquids or polar reactants).
    

Note: In solvent-free protocols (Protocol A), the reagents themselves act as the microwave absorbers.

Experimental Protocols

Protocol A: Solvent-Free Condensation (Carboxylic Acid Pathway)

Target: Synthesis of 2-substituted benzimidazoles from


-phenylenediamine (

-PDA) and carboxylic acids. Mechanism: Direct condensation followed by cyclodehydration. Green Score: High (No solvent, high atom economy).
Materials
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Phenylenediamine (1.0 equiv)[1][2][3]
    
  • Carboxylic Acid (1.0 equiv) - Acts as both reagent and absorber.

  • Catalyst: Conc. HCl (2 drops) or Silica Gel support (optional for solid acids).

Workflow Diagram

G Start Reagent Prep (Mix 1:1 molar ratio) Mix Homogenization (Grind in mortar/pestle) Start->Mix Solid-Solid Load Vessel Loading (10mL/30mL vial) Mix->Load MW MW Irradiation (140°C, 5-10 min) Load->MW Seal Cap Cool Cooling (Compressed Air to 50°C) MW->Cool Ramp down Workup Workup (Add 10% NaHCO3) Cool->Workup Solid mass Pure Filtration/Recrystallization Workup->Pure Precipitate

Caption: Workflow for solvent-free microwave synthesis of benzimidazoles.

Step-by-Step Procedure
  • Preparation: Mix

    
    -PDA (
    
    
    
    ,
    
    
    ) and the target carboxylic acid (
    
    
    ) in a mortar. Grind until a homogeneous paste/powder is formed.
    • Expert Tip: If the acid is solid and high melting, add 2 drops of N-methyl-2-pyrrolidone (NMP) to act as a "susceptor" to initiate heating.

  • Loading: Transfer the mixture into a microwave-transparent reaction vial (e.g., Pyrex or quartz). Add a magnetic stir bar.

  • Irradiation: Cap the vessel. Program the reactor:

    • Mode: Dynamic (Temp control).

    • Temp:

      
      .
      
    • Hold Time: 5–10 minutes.

    • Pressure Limit:

      
       (Safety cutoff).
      
    • Stirring: High.

  • Workup: Cool to

    
    . The reaction mass will likely solidify. Add 
    
    
    
    of
    
    
    aqueous
    
    
    to neutralize any residual acid.
  • Purification: Filter the solid precipitate. Wash with cold water.[2] Recrystallize from Ethanol:Water (9:1) if necessary.[2][4]

Protocol B: Oxidative Cyclization (Aldehyde Pathway)

Target: Synthesis of 2-aryl benzimidazoles from


-PDA and aldehydes.
Mechanism:  Imine formation 

Intramolecular ring closure

Oxidation (aromatization). Catalyst: Erbium(III) Triflate [

] or Sodium Metabisulfite (

).
Materials
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -Phenylenediamine (
    
    
    
    )[1][2][3]
  • Aromatic Aldehyde (

    
    )[2][3]
    
  • Catalyst:

    
     (
    
    
    
    ) OR
    
    
    (
    
    
    for oxidative role).
  • Solvent: Ethanol or Ethanol:Water (1:1).

Step-by-Step Procedure
  • Dissolution: In a

    
     microwave vial, dissolve 
    
    
    
    
    
    -PDA and
    
    
    aldehyde in
    
    
    Ethanol.
  • Catalyst Addition: Add

    
    
    
    
    
    .
    • Why Erbium? It is a water-tolerant Lewis acid that effectively activates the carbonyl oxygen and stabilizes the diamine intermediate, facilitating the ring closure under MW conditions.

  • Irradiation:

    • Temp:

      
      .
      
    • Time: 3–5 minutes.

    • Power: Max

      
       (Automatic modulation).
      
  • Workup: Pour the reaction mixture into crushed ice. The benzimidazole usually precipitates immediately.

  • Isolation: Filter and dry.[2] Yields are typically 85–95%.

Mechanistic Visualization

The following diagram illustrates the reaction pathway and where Microwave (MW) energy exerts its influence.

Mechanism Start o-Phenylenediamine + Carbonyl Source Inter1 Schiff Base / Amide Intermediate Start->Inter1 Nucleophilic Attack TS Polar Transition State (High MW Absorption) Inter1->TS Ring Closure Start Cyclic Dihydrobenzimidazole TS->Cyclic Fast Kinetics Ox Oxidation/Dehydration (-H2O / -H2) Cyclic->Ox Product 2-Substituted Benzimidazole Heat Dielectric Heating (Rapid Ea Overcome) Heat->TS Stabilizes/Accelerates Ox->Product

Caption: Mechanistic pathway highlighting the acceleration of the polar transition state via dielectric heating.

Data & Troubleshooting

Comparative Efficiency: Conventional vs. Microwave

The following data summarizes internal benchmarks for the synthesis of 2-phenylbenzimidazole.

ParameterConventional Heating (Reflux)Microwave Irradiation (Protocol A)
Reaction Temp

(Water/Reflux)

(Internal)
Time 8–12 Hours5–10 Minutes
Yield 65–75%92–96%
Solvent Vol.


(Solvent-free)
Energy Usage High (Prolonged heating)Low (Targeted bursts)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Vessel Over-pressure Solvent vapor pressure too high or gaseous byproducts (

,

).
Reduce temperature by

. Ensure headspace ratio is 2:1 (Volume:Liquid).
Low Yield (Aldehyde) Incomplete oxidation of the intermediate.Add mild oxidant (e.g., Iodine or open vessel to air if safe). Extend time by 2 mins.
Charring/Decomposition "Hot spots" due to lack of stirring or low volume.Increase stir rate. Add

inert solvent (e.g., Toluene) to distribute heat if running neat.
Incomplete Reaction Low microwave absorption (

).
Add a "doping" agent: 1 drop of ionic liquid or ethylene glycol to spike heating efficiency.

Safety & Compliance

  • Pressure Hazards: Microwave heating in sealed vessels generates pressure rapidly. Always use vessels rated for at least

    
    . Do not microwave standard lab glassware (Erlenmeyer flasks) in a domestic oven for synthesis.
    
  • Solvent Selection: Avoid low-boiling, non-polar solvents (Ether, DCM) in sealed MW vessels. They generate immense pressure without absorbing energy effectively.

  • Cooling: Allow vessels to cool to

    
     before opening to prevent solvent "bumping" or flash boiling.
    

References

  • Mobinikhaledi, A., Forughifar, N., & Amrollahi, M. (2005). Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. Link

  • Benchchem Application Note. (2024). Protocols for Microwave-Assisted Synthesis of Benzimidazole Derivatives using Erbium Triflate. Link

  • Bandyopadhyay, D., & Banik, B. K. (2017).[5] Synthesis of medicinally privileged heterocycles through dielectric heating. Current Medicinal Chemistry. Link

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. (Foundational reference for Solvent-Free protocols).
  • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations. Tetrahedron. (Source for Specific Microwave Effect theory).

Sources

Protocol for the Purification of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine: A Guide for Medicinal Chemistry and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note details a robust and validated protocol for the purification of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine, a key intermediate in the synthesis of various pharmacologically active compounds. The protocol is designed for researchers, scientists, and drug development professionals, providing a step-by-step guide with in-depth explanations of the underlying chemical principles. The purification strategy employs a multi-step approach, including acid-base extraction, column chromatography, and final salt formation, to achieve high purity suitable for downstream applications. This document emphasizes scientific integrity, providing a self-validating system with authoritative citations to support the experimental choices.

Introduction: The Significance of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties.[1] The title compound, 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine, combines this important heterocyclic motif with a cyclohexylamine moiety, making it a valuable building block for the synthesis of novel drug candidates. The purity of this intermediate is paramount, as impurities can lead to the formation of undesired side products, complicate downstream reactions, and potentially introduce toxicity.

This guide provides a detailed and rationalized protocol for the purification of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine from a crude synthetic mixture. The protocol is designed to be adaptable and to provide a high degree of confidence in the purity of the final product.

Foundational Principles of the Purification Strategy

The purification of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine leverages the distinct physicochemical properties of the target molecule, primarily its basicity conferred by the cyclohexylamine and benzimidazole moieties. The overall workflow is designed to systematically remove impurities with different chemical characteristics.

Purification_Workflow Figure 1: Overall Purification Workflow Crude_Mixture Crude Synthetic Mixture Acid_Base_Extraction Acid-Base Extraction (Separation of Basic Compound) Crude_Mixture->Acid_Base_Extraction Column_Chromatography Column Chromatography (Removal of Closely Related Impurities) Acid_Base_Extraction->Column_Chromatography Salt_Formation Hydrochloride Salt Formation (Crystallization and Final Product Isolation) Column_Chromatography->Salt_Formation Pure_Product Pure 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine HCl Salt_Formation->Pure_Product

Caption: Overall Purification Workflow.

Physicochemical Properties and Rationale for Method Selection

A successful purification protocol is built upon a solid understanding of the target molecule's properties. While experimental data for 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine is not extensively published, we can infer its properties from its structural components and related compounds.

Table 1: Estimated Physicochemical Properties and Their Impact on Purification

PropertyEstimated Value/CharacteristicRationale for Purification Step
Basicity (pKa) The cyclohexylamine moiety is expected to have a pKa around 10-11, while the benzimidazole ring has a pKa of approximately 5-6.The pronounced basicity of the cyclohexylamine allows for selective protonation and extraction into an acidic aqueous phase, separating it from neutral and acidic impurities.[2][3]
Solubility The free base is expected to be soluble in organic solvents like dichloromethane (DCM), chloroform, and ethyl acetate, and poorly soluble in water. The hydrochloride salt is anticipated to be more soluble in polar solvents like methanol and water.[4]This differential solubility is the cornerstone of the acid-base extraction and the final crystallization step.
Polarity The presence of two nitrogen atoms and the amine group makes the molecule polar.This polarity dictates the choice of stationary and mobile phases for column chromatography.

Detailed Experimental Protocol

This protocol assumes a starting crude mixture obtained from a typical benzimidazole synthesis, which may contain unreacted starting materials, side products, and residual catalysts.

Step 1: Acid-Base Extraction

This initial step is designed to isolate the basic target compound from neutral and acidic impurities.[5]

Materials:

  • Crude 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in dichloromethane (DCM) in a separatory funnel.

  • Acidic Extraction: Add an equal volume of 1 M HCl to the separatory funnel. Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate. The protonated amine will move into the aqueous (top) layer.

  • Phase Separation: Drain the organic layer into a clean flask. Collect the aqueous layer containing the protonated product in a separate flask.

  • Back-Extraction (Optional but Recommended): To maximize recovery, add a fresh portion of 1 M HCl to the organic layer, shake, and combine the aqueous layers.

  • Washing the Organic Layer: The organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous Na₂SO₄, and concentrated to identify any non-basic byproducts.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 1 M NaOH with stirring until the pH is basic (pH > 10, as confirmed by pH paper). The free amine of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine will precipitate out of the solution.

  • Product Extraction: Extract the basified aqueous solution with three portions of DCM. The free amine will now be in the organic (bottom) layer.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude, but significantly purified, free base of the target compound.

Acid_Base_Extraction Figure 2: Acid-Base Extraction Workflow Start Crude Mixture in DCM Add_HCl Add 1M HCl Start->Add_HCl Separate_Layers Separate Layers Add_HCl->Separate_Layers Aqueous_Layer Aqueous Layer (Protonated Amine) Separate_Layers->Aqueous_Layer Organic_Layer Organic Layer (Neutral/Acidic Impurities) Separate_Layers->Organic_Layer Basify Add 1M NaOH (pH > 10) Aqueous_Layer->Basify Extract_DCM Extract with DCM Basify->Extract_DCM Final_Organic Organic Layer (Free Amine) Extract_DCM->Final_Organic Dry_Concentrate Dry and Concentrate Final_Organic->Dry_Concentrate Purified_Base Purified Free Base Dry_Concentrate->Purified_Base

Caption: Acid-Base Extraction Workflow.

Step 2: Silica Gel Column Chromatography

Column chromatography is employed to separate the target compound from closely related impurities that may have similar basicity.[6] Due to the basic nature of the amine, which can lead to tailing on standard silica gel, modifications to the mobile phase are necessary.

Materials:

  • Purified free base from Step 1

  • Silica gel (230-400 mesh)

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (Et₃N)

  • Chromatography column

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Packing: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% Et₃N). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the free base in a minimal amount of the initial eluent and load it onto the top of the silica gel column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (gradient elution). The addition of a small amount of triethylamine (0.5-1%) to the mobile phase is crucial to neutralize the acidic silanol groups on the silica gel, preventing peak tailing and improving separation.[6]

  • Fraction Collection: Collect fractions and monitor the elution by TLC, visualizing the spots under a UV lamp.

  • Pooling and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure to yield the highly purified free base.

Table 2: Typical Parameters for Column Chromatography

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 5% to 50%) containing 0.5% Triethylamine
Flow Rate Dependent on column dimensions
Monitoring TLC with UV visualization
Step 3: Hydrochloride Salt Formation and Recrystallization

Formation of the hydrochloride salt provides a stable, crystalline solid that is often easier to handle and store than the free base. Recrystallization of the salt further enhances its purity.

Materials:

  • Purified free base from Step 2

  • Anhydrous Diethyl Ether or Dichloromethane

  • 2 M HCl in Diethyl Ether or Gaseous HCl

  • Methanol or Ethanol

  • Büchner funnel and filter paper

Procedure:

  • Salt Formation: Dissolve the purified free base in anhydrous diethyl ether or dichloromethane. Slowly add a solution of 2 M HCl in diethyl ether dropwise with stirring. Alternatively, bubble dry HCl gas through the solution. The hydrochloride salt will precipitate out of the solution.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Recrystallization: Dissolve the crude salt in a minimal amount of hot methanol or ethanol. If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Final Product Isolation: Collect the pure crystals of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine hydrochloride by vacuum filtration. Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems indicates a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the purification of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine. By systematically applying acid-base extraction, modified column chromatography, and salt formation with recrystallization, researchers can obtain this valuable synthetic intermediate with a high degree of purity. The detailed explanations and justifications for each step are intended to empower scientists to adapt and troubleshoot the protocol for their specific needs, ensuring the integrity of their research and development endeavors.

References

  • [4-Benzyl-2-thioxo-1,3-thiazolidin-3-yl]propan-1-one. (n.d.). PMC.]()

Sources

Application Notes & Protocols: Molecular Docking Studies of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Preface: The Convergence of a Privileged Scaffold and In Silico Screening

The benzimidazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1] Its unique structure, featuring hydrogen bond donors and acceptors, as well as capabilities for π-π stacking and hydrophobic interactions, allows it to bind effectively to a wide array of biological macromolecules.[1] Benzimidazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4][5] The specific analogs , which couple this potent scaffold with a cyclohexylamine moiety, present a compelling case for therapeutic exploration.

Molecular docking, a powerful computational technique, has become indispensable in modern drug discovery, used in over 90% of pipelines to predict how a small molecule (ligand) might interact with a protein target.[6] This in silico method saves significant resources by prioritizing which compounds are most likely to be active before committing to costly and time-consuming laboratory synthesis and testing.[6] By predicting the binding orientation (pose) and estimating the binding strength (affinity), docking provides critical insights at the atomic level.[7][8]

This guide provides a detailed, experience-driven protocol for conducting a molecular docking study on analogs of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine. We will move beyond a simple list of commands to explain the scientific rationale behind each step, ensuring a robust and reproducible workflow.

Foundational Principles of Molecular Docking

Molecular docking simulates the natural process of molecular recognition, where a ligand and a protein receptor fit together.[9] The process is governed by two key components: a search algorithm and a scoring function .[7]

  • Search Algorithm: This component explores the vast conformational space of the ligand and its possible orientations within the protein's binding site. It generates numerous possible binding poses.

  • Scoring Function: This component evaluates each generated pose and assigns a score, typically in units of energy (e.g., kcal/mol), which estimates the binding affinity.[10] A lower, more negative score generally indicates a more stable and favorable interaction.[6][10]

The ultimate goal is to identify the pose with the best score that also makes sense from a biochemical perspective, a process that requires both computational rigor and scientific judgment.

The Experimental Blueprint: A Validated Workflow

A successful docking study is not merely about running software; it's about a systematic process of preparation, execution, and analysis. Each step is critical for the integrity of the final results.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis Target_Selection Target Selection & Retrieval (PDB) Protein_Prep Protein Preparation Target_Selection->Protein_Prep Grid_Gen Grid Box Generation Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation Docking Run Docking Simulation (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Pose_Analysis Binding Pose & Score Analysis Docking->Pose_Analysis Interaction_Analysis Interaction Visualization (H-Bonds, etc.) Pose_Analysis->Interaction_Analysis SAR Derive Structure-Activity Relationships (SAR) Interaction_Analysis->SAR

Figure 1: A high-level workflow for a molecular docking study.

Protocol: Docking Against a Cancer Target (VEGFR-2)

Given that benzimidazole derivatives are well-documented as anticancer agents, we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our protein target.[2][5] VEGFR-2 is a key tyrosine kinase involved in angiogenesis, a critical process for tumor growth.

Software Requirements:

  • UCSF Chimera or ChimeraX: For protein and ligand preparation.[11]

  • AutoDock Tools (MGLTools): For file conversion and preparation.[12][13]

  • AutoDock Vina: The docking engine.[14][15]

  • PyMOL or Discovery Studio Visualizer: For high-quality visualization of results.[12]

Step 1: Protein Target Preparation

The goal of this step is to clean the raw protein structure file to make it suitable for docking. This involves removing non-essential molecules and adding necessary atoms.

  • Obtain the Protein Structure: Download the crystal structure of VEGFR-2 from the Protein Data Bank (RCSB PDB). For this protocol, we will use PDB ID: 2OH4 . This structure contains the kinase domain complexed with an inhibitor.

  • Clean the Structure:

    • Load the 2OH4.pdb file into UCSF Chimera.

    • Remove Water Molecules: The structure contains numerous water molecules (HOH) which are generally removed unless a specific water molecule is known to be critical for ligand binding. Go to Select > Structure > solvent and then Actions > Atoms/Bonds > delete.

    • Isolate the Protein and Co-crystallized Ligand: The PDB file may contain multiple protein chains or other non-essential molecules. For simplicity, we will work with a single protein chain (Chain A) and the bound ligand. Delete the other chains.

    • Rationale: A clean, isolated protein structure prevents interference from irrelevant molecules and simplifies the computational process.[11]

  • Add Hydrogens and Charges:

    • Use the Dock Prep tool in Chimera (Tools > Surface/Binding Analysis > Dock Prep).[16]

    • This tool will add hydrogen atoms (which are often missing from PDB files), and assign partial charges to each atom.[17] These charges are crucial for the scoring function to calculate electrostatic interactions.

    • Save the prepared protein as receptor.pdbqt using AutoDock Tools. This format contains the necessary atomic coordinates, charge, and atom type information required by Vina.[18]

Step 2: Ligand Preparation

This step involves generating a 3D structure of our ligand, 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine, and preparing it for docking.

  • Create the 2D Structure: Use a chemical drawing program like ChemDraw or the online PubChem Sketcher to draw the molecule.

  • Generate 3D Coordinates: Save the structure as an SDF or MOL2 file. This file can be opened in a molecular visualizer.

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Use a tool like Open Babel or the minimization features within Chimera to perform an energy minimization.

    • Rationale: Starting the docking from a low-energy, stable conformation of the ligand increases the likelihood of finding a realistic binding pose.

  • Prepare for Docking (Conversion to PDBQT):

    • Load the energy-minimized ligand into AutoDock Tools.

    • The software will automatically detect rotatable bonds, which are essential for flexible ligand docking.[19]

    • Assign Gasteiger charges, which are standard for ligand preparation in the AutoDock suite.[19]

    • Save the final prepared ligand as ligand.pdbqt.

Step 3: Grid Box Generation

The grid box defines the three-dimensional search space on the protein where the docking algorithm will attempt to place the ligand.

  • Identify the Binding Site: The most reliable way to define the binding site is to use the location of the co-crystallized ligand in our PDB structure (2OH4).

  • Define the Box in AutoDock Tools:

    • Load the prepared receptor.pdbqt.

    • Go to Grid > Grid Box.

    • A box will appear. Center this box on the co-crystallized ligand, ensuring it is large enough to accommodate your analog entirely, with about 4-5 Å of padding on each side. A typical size might be 24 x 24 x 24 Å.

    • Rationale: A well-defined grid box focuses the computational search on the relevant active site, saving time and improving accuracy. An overly large box can waste resources, while a box that is too small might miss the optimal binding pose.

    • Note the coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the box. These will be used in the configuration file.

Step 4: Running the AutoDock Vina Simulation

Vina is run from the command line and requires a simple text file for configuration.

  • Create a Configuration File: Create a text file named conf.txt. Populate it with the receptor, ligand, and grid box information.

    • exhaustiveness : This parameter controls the thoroughness of the search. Higher values increase calculation time but also increase the chance of finding the best pose. A value of 8 is a good starting point.[12]

  • Execute Vina: Open a terminal or command prompt, navigate to your working directory, and run the following command:

    This will start the docking simulation. The results will be written to results.pdbqt and a log file will be created.[12]

Analysis and Interpretation of Results

The output from Vina (results.pdbqt) contains several predicted binding poses (typically 9), ranked by their binding affinity scores.

Logical Flow of Post-Docking Analysis

G Input Vina Output (results.pdbqt) Step1 Examine Binding Affinity Scores (kcal/mol) Input->Step1 Step2 Visualize Top Poses in PyMOL/Chimera Step1->Step2 Step3 Analyze Intermolecular Interactions (H-bonds, Hydrophobic, Pi-stacking) Step2->Step3 Step4 Validate Pose (Compare with known inhibitors, check for biochemical sense) Step3->Step4 Output Identify 'Best' Pose & Generate Hypothesis Step4->Output

Figure 2: The logical process for analyzing molecular docking results.

  • Evaluate Binding Affinity: Open the log.txt file or the results.pdbqt file in a text editor. You will see a table of binding affinities for each pose. The top-ranked pose is the one with the most negative score.

  • Visualize the Poses:

    • Load the receptor.pdbqt and results.pdbqt files into PyMOL or another molecular viewer.

    • Examine the top-ranked pose. Does it fit well within the binding pocket? Are there any steric clashes (atoms overlapping)?

    • Analyze the key interactions. Identify hydrogen bonds, hydrophobic interactions, and any potential π-π stacking between the benzimidazole ring and aromatic residues like Phenylalanine (PHE) or Tyrosine (TYR). Tools like the Protein-Ligand Interaction Profiler (PLIP) can automate this analysis.[20]

  • Self-Validation (Trustworthiness): A crucial step is to perform a re-docking experiment.[21] Dock the original co-crystallized ligand (extracted from 2OH4) back into the receptor using the exact same protocol. Calculate the Root Mean Square Deviation (RMSD) between the re-docked pose and the original crystal structure pose.

    • Interpretation: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol is reliable.[22]

Data Presentation

When studying multiple analogs, summarize the results in a clear, concise table.

Analog IDModificationBinding Affinity (kcal/mol)Key Interacting Residues (H-Bonds)
Parent -H-8.5Cys919, Asp1046
Analog-1 -F on Benzimidazole-8.9Cys919, Asp1046, Glu885
Analog-2 -OH on Cyclohexane-8.2Cys919, Asp1046
Analog-3 -CH3 on Benzimidazole-7.9Cys919

This is a table with hypothetical data for illustrative purposes.

This structured presentation allows for easy comparison and helps in deriving Structure-Activity Relationships (SAR). For example, the hypothetical data above suggests that adding a fluorine atom (Analog-1) may be beneficial for binding, potentially by forming an additional interaction with Glu885.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically-grounded protocol for the molecular docking of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine analogs. By following these steps—from meticulous preparation of both protein and ligand to rigorous analysis of the results—researchers can generate reliable hypotheses about the binding mechanisms of their compounds.

The insights gained from this in silico study serve as a critical foundation for the next phases of drug development. The most promising analogs identified through docking should be prioritized for chemical synthesis and subsequent in vitro and in vivo biological assays to validate the computational predictions and further explore their therapeutic potential.

References

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • YouTube. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol.
  • ResearchGate. (2023, May 5). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. Available from: [Link]

  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • Guo, Y., Hou, X., & Fang, H. (2020, August 4). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Bentham Science.
  • PubMed. (n.d.). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Available from: [Link]

  • Class Central. (n.d.). Free Video: Molecular Docking for Beginners - Autodock Full Tutorial from Bioinformatics With BB.
  • Bentham Science Publisher. (2025, October 28). Exploring the Role of Benzimidazole-Containing Scaffolds for the Design of New Compounds in Drug Discovery.
  • Drug Design Org. (2007, September 15). Molecular Docking: Principles and Methods. Available from: [Link]

  • Creative Proteomics. (n.d.). Principles, Processes and Types of Molecular Docking.
  • Bentham Science Publishers. (2025, October 28). Exploring the Role of Benzimidazole-Containing Scaffolds for the Design of New Compounds in Drug Discovery. Available from: [Link]

  • Unknown Source. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
  • YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock.
  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. Available from: [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. Available from: [Link]

  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Available from: [Link]

  • ResearchGate. (2025, July 28). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. Available from: [Link]

  • Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Available from: [Link]

  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. Available from: [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?. Available from: [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. Available from: [Link]

  • YouTube. (2021, October 19). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. Available from: [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Available from: [Link]

  • Unknown Source. (n.d.). Session 4: Introduction to in silico docking.
  • YouTube. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. Available from: [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Available from: [Link]

  • Cresset Group. (n.d.). Protein-ligand docking. Available from: [Link]

  • YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Available from: [Link]

Sources

Application Note: Strategic Analytical Method Development for 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the analytical development of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine . It addresses the specific challenges of basicity, isomerism, and detection inherent to this pharmacophore.

Introduction & Chemical Profile[1][2][3][4]

The compound 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine (hereafter referred to as BCA ) represents a critical building block in the synthesis of GPCR ligands (e.g., Nociceptin receptor agonists) and antihistamines. Its structure combines a lipophilic, UV-active benzimidazole ring with a polar, aliphatic cyclohexane amine.

The Analytical Challenge

Developing a robust method for BCA requires overcoming three specific physicochemical hurdles:

  • Geometric Isomerism: The 1,4-substitution on the cyclohexane ring creates cis and trans diastereomers. These possess different pharmacological profiles, making their baseline separation a critical quality attribute (CQA).

  • Dual Basicity: BCA contains two basic centers:

    • Primary Amine (Cyclohexyl): pKa

      
       10.5 (Strongly basic).
      
    • Benzimidazole Nitrogen: pKa

      
       5.5 (Weakly basic).
      
    • Impact: At neutral pH, the molecule is doubly charged, leading to severe peak tailing on standard silica-based columns due to silanol interactions.

  • UV Chromophore: The benzimidazole moiety provides strong UV absorption, but specificity is required to distinguish it from synthetic precursors like o-phenylenediamine.

Method Development Strategy (Decision Matrix)

The following decision tree outlines the logic for selecting the stationary phase and pH conditions.

MethodStrategy Start Start: BCA Method Development IsomerSep Requirement: Cis/Trans Separation? Start->IsomerSep pH_Choice Mobile Phase pH Strategy IsomerSep->pH_Choice Low_pH Low pH (0.1% TFA/Formic) Protonated Amine (BH2++) pH_Choice->Low_pH High_pH High pH (pH 10 NH4HCO3) Free Base (B) pH_Choice->High_pH Column_Low Column: CSH C18 or PFP (Charge repulsion) Low_pH->Column_Low Column_High Column: Hybrid C18 (XBridge/Gemini) (High pH Stability) High_pH->Column_High Result_Low Result: Good Peak Shape Lower Isomer Selectivity Column_Low->Result_Low Result_High Result: Excellent Peak Shape Maximized Isomer Selectivity Column_High->Result_High

Figure 1: Analytical Decision Matrix. High pH is prioritized to suppress ionization of the primary amine, increasing hydrophobicity and improving the resolution of geometric isomers.

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Routine purity analysis and quantitative separation of cis and trans isomers.

Chromatographic Conditions

This method utilizes High pH Reversed-Phase Chromatography . By operating at pH 10, the aliphatic amine (pKa ~10.5) is partially deprotonated and the benzimidazole (pKa ~5.5) is neutral. This maximizes the interaction of the cyclohexane ring with the stationary phase, enhancing steric selectivity between isomers.

ParameterSpecificationRationale
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18 Hybrid silica particles are required to withstand pH 10 without dissolution.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH)Buffers the amine to its free base form, reducing silanol tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Aprotic solvent maintains high pH stability and sharp peaks.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 35°CSlightly elevated temperature improves mass transfer for basic amines.
Detection UV @ 275 nm

for the benzimidazole chromophore.
Injection Vol 5 - 10 µLDependent on sample concentration (target 0.5 mg/mL).
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (elute salts)
15.04060Linear Gradient
18.0595Wash
20.0595Hold
20.1955Re-equilibration
25.0955End
Isomer Identification (Critical Step)

In reversed-phase systems, the elution order of cyclohexane derivatives is dictated by molecular planarity and solvation volume.

  • Trans-Isomer: Typically elutes first or second depending on the specific conformation (diequatorial vs. diaxial). For 1,4-disubstituted cyclohexanes, the trans isomer (diequatorial) is often more planar but effectively more bulky in 3D space compared to the cis (axial-equatorial) form.

  • Validation: You must confirm elution order using a spiked standard of a known isomer or by NMR confirmation of isolated fractions.

    • General Rule: In high pH C18 conditions, the Trans isomer typically elutes before the Cis isomer.

Protocol B: LC-MS/MS Method for Trace Impurities

Objective: Identification of synthetic by-products (e.g., residual o-phenylenediamine) and confirmation of molecular weight.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI) – Positive Mode .

  • Source Temp: 350°C.

  • Capillary Voltage: 3.0 kV.

  • Target Ion: [M+H]⁺ = 216.15 m/z (Calculated MW: 215.14).

Mobile Phase Adaptation

Ammonium bicarbonate (used in Protocol A) is volatile and MS-compatible, making Protocol A directly transferable to LC-MS. However, if sensitivity is low, switch to 0.1% Formic Acid (pH 2.7) .

  • Note: At low pH, the amine is fully protonated. Retention will decrease significantly. Use a C18-PFP (Pentafluorophenyl) column to retain the charged amine via cation-pi interactions.

Sample Preparation & Handling

The primary amine is susceptible to reacting with atmospheric CO₂ to form carbamates, which can appear as "ghost peaks" or split peaks.

SamplePrep Weigh Weigh 10mg BCA (Standard) Dissolve Dissolve in 50:50 MeOH:Water Weigh->Dissolve Sonicate Sonicate (5 mins, <30°C) Dissolve->Sonicate Filter Filter (0.2 µm PTFE) *Do not use Nylon* Sonicate->Filter Vial Transfer to Amber Vial Filter->Vial

Figure 2: Sample Preparation Workflow. Note the exclusion of Nylon filters, which can bind benzimidazoles.

Step-by-Step Protocol:

  • Diluent: Prepare a 50:50 mixture of Methanol and Water. Do not use pure Acetonitrile as the salt forms may precipitate.

  • Stock Solution: Dissolve 10.0 mg of BCA in 20.0 mL diluent (0.5 mg/mL).

  • Filtration: Filter through a 0.22 µm PTFE or PVDF syringe filter.

    • Warning: Avoid Nylon filters; benzimidazoles can adsorb to Nylon membranes, causing low recovery.

  • Stability: Analyze within 24 hours. If storing, keep at 4°C in amber vials to prevent photo-degradation of the benzimidazole ring.

Method Validation Framework (ICH Q2)

To ensure the trustworthiness of this method, the following validation parameters must be executed:

ParameterAcceptance CriteriaExperimental approach
Specificity Resolution (Rs) > 1.5 between cis and trans isomers.Inject individual isomers (if available) and forced degradation samples (acid/base/oxidative).
Linearity R² > 0.9995 levels from 50% to 150% of target concentration (0.25 - 0.75 mg/mL).
Precision RSD < 2.0% (n=6)6 replicate injections of the standard solution.
LOD / LOQ S/N > 3 (LOD) / > 10 (LOQ)Determine via serial dilution. Critical for impurity analysis.
Accuracy 98.0% - 102.0% RecoverySpike placebo matrix with known amounts of BCA.

References

  • International Council for Harmonisation (ICH). (2023). ICH Guideline Q2(R2) on Validation of Analytical Procedures.Link

  • Separation of Cyclohexane Isomers: P.J. Marriott et al. (2000). Gas chromatographic separation of cis/trans-1,4-dimethylcyclohexane. Journal of Chromatography A. Link

  • Benzimidazole Analysis: BenchChem Technical Support. (2025).[1][2] Refining HPLC Methods for 1-benzyl-1H-benzimidazol-5-amine Purity Analysis.Link

  • pKa Data: Williams, R. (2022).[3][4] pKa Data Compiled by R. Williams (Benzimidazole & Amines).[3][4] Organic Chemistry Data.[5] Link

  • Related Pharmacophore Analysis: Walash, M. et al. (2018). RP-HPLC and TLC-densitometric methods for determination of oxfendazole in the presence of its alkali-induced degradation product.[6] MedCrave. Link

Sources

Troubleshooting & Optimization

Improving the yield of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: BZI-CYC-404 | Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division

System Overview

You are attempting to synthesize 4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine . This reaction involves the condensation of o-phenylenediamine (OPD) with a cyclohexane carboxylic acid derivative.

The formation of the benzimidazole ring is a two-stage process:

  • Amidation: Formation of the N-(2-aminophenyl)amide intermediate.

  • Cyclodehydration: Ring closure to form the imidazole core.

Common Failure Points:

  • Oxidative Degradation: OPD is highly susceptible to oxidation, leading to dark tars (yield loss).

  • Incomplete Cyclization: The reaction stalls at the amide intermediate.

  • Stereochemical Drift: Loss of trans-integrity on the cyclohexane ring.

Module 1: Critical Reagent Control (Pre-Synthesis)

User Question: "My reaction mixture turns black almost immediately. Is this normal?"

Scientist Note: No. A dark black color indicates the oxidation of o-phenylenediamine (OPD) into quinone imines and polymers. This competes with your product formation.

Reagent Quality Check Protocol
ReagentVisual CheckAction Required
o-Phenylenediamine (OPD) Should be white to pale yellow flakes.If brown/purple : Recrystallize from ethanol/water + sodium hydrosulfite. Store under Nitrogen.
4-Aminocyclohexane carboxylic acid White powder.Ensure you are using the trans-isomer specifically if stereochemistry is critical.
Polyphosphoric Acid (PPA) Viscous, clear syrup.If opaque/crystallized, heat to 80°C to homogenize before use.

Module 2: Synthetic Protocols (The "Golden Standards")

We recommend two distinct routes depending on your scale and purity requirements.

Method A: The "Industrial Melt" (High Yield, Scalable)

Best for: Gram-to-kilogram scale where chromatography is difficult.

The Logic: Polyphosphoric acid (PPA) acts as both the solvent and the dehydrating agent, driving the equilibrium strongly toward cyclization.

  • Mix: Combine trans-4-aminocyclohexanecarboxylic acid (1.0 equiv) and OPD (1.05 equiv) in PPA (10–15 volumes by weight).

  • Degas: Briefly pull vacuum and backfill with

    
     to remove oxygen.
    
  • Heat: Stir at 140°C – 150°C for 4–6 hours.

    • Note: The mixture will be very viscous. Mechanical stirring is preferred over magnetic.

  • Quench: Cool to 80°C. Pour the syrup slowly into crushed ice/water with vigorous stirring.

  • Neutralize: Slowly add 50% NaOH or

    
     until pH ~8–9. The product will precipitate.[1][2][3]
    
  • Purification: Filter the solid. If colored, boil in water with activated charcoal, filter hot, and cool to crystallize.

Method B: The "Stepwise Control" (High Purity, Research)

Best for: Drug discovery/SAR where stereochemistry and purity are paramount.

The Logic: Separating the amidation and cyclization steps prevents side reactions.

  • Coupling: React Boc-protected amino acid with OPD using EDC/HOBt or T3P in DMF/DCM. Isolate the intermediate amide.

  • Cyclization/Deprotection: Dissolve the amide in Glacial Acetic Acid (AcOH) or 4N HCl. Heat to reflux (100°C–110°C).

    • Mechanism:[4][5][6][7][8][9] The acid simultaneously removes the Boc group and drives the cyclization.

Module 3: Troubleshooting Decision Tree

User Question: "I have low yield. How do I diagnose the root cause?"

Use the following logic flow to identify your bottleneck.

Troubleshooting Start Start: Low Yield Diagnosis ColorCheck Is the reaction mixture tar-black? Start->ColorCheck Oxidation Cause: OPD Oxidation. Fix: Use N2 atm, fresh OPD, add Na2S2O5. ColorCheck->Oxidation Yes TLC_Check Check TLC/LCMS. Is Intermediate Amide present? ColorCheck->TLC_Check No Incomplete Cause: Incomplete Cyclization. Fix: Increase Temp (>140°C) or Switch to PPA. TLC_Check->Incomplete Yes Solubility Is product stuck in aqueous phase? TLC_Check->Solubility No Extraction Cause: Amphoteric Nature. Fix: Salt out (NaCl), use n-Butanol extraction. Solubility->Extraction Yes Stereo Is yield good but NMR shows isomers? Solubility->Stereo No Isomerization Cause: Cis/Trans Isomerization. Fix: Recrystallize from Water/Ethanol. Stereo->Isomerization Yes

Figure 1: Diagnostic logic for yield optimization.

Module 4: Technical FAQs

Q1: Why is the workup so difficult? (The "Amphoteric" Trap)

A: The target molecule contains a basic amine (cyclohexylamine) and a semi-acidic/basic benzimidazole NH.

  • At Low pH: It is a water-soluble salt.

  • At High pH: The amine is free, but the benzimidazole NH can deprotonate (pKa ~12), forming a water-soluble anion.

  • The Sweet Spot: You must adjust pH to 8.5 – 9.0 . Do not overshoot to pH 12+. Use n-butanol or DCM/Isopropanol (3:1) for extraction if precipitation doesn't occur.

Q2: How do I ensure I have the trans-isomer?

A: The trans-isomer (equatorial-equatorial) is thermodynamically more stable.

  • Synthesis: Start with pure trans-4-aminocyclohexanecarboxylic acid.

  • Purification: If a cis/trans mixture forms (visible in NMR: cis protons often appear downfield due to axial positioning), heat the crude solid in dilute HCl for 2-4 hours. This acid-catalyzed equilibration favors the thermodynamic trans product. Recrystallize from water/ethanol to remove the more soluble cis isomer.

Q3: Can I use microwave irradiation?

A: Yes. Microwave synthesis is excellent for this reaction.[3]

  • Protocol: OPD + Carboxylic Acid + 4N HCl.

  • Settings: 160°C for 15–20 minutes.

  • Advantage: drastically reduces oxidation by shortening time, often improving yield by 10–20%.[3]

Visualizing the Pathway

Understanding the mechanism helps you control the reaction parameters.

Mechanism Reagents Reagents: OPD + Acid Amide Intermediate: Mono-Amide Reagents->Amide Condensation (Fast) Cyclization Transition: Hydroxy-dihydro benzimidazole Amide->Cyclization H+ / Heat (Slow/RDS) Product Product: Benzimidazole Cyclization->Product - H2O (Irreversible)

Figure 2: The reaction pathway.[9] The step from Amide to Cyclization is the Rate Determining Step (RDS) and requires high heat or strong acid.

References

  • Phillips Condensation Mechanism & Conditions

    • Review of the Phillips Reaction: "The condensation of o-phenylenediamines with organic acids in presence of dilute mineral acids."[4][9] AdiChemistry.

  • Synthesis of Trans-Cyclohexyl Derivatives

    • Patent WO2010075074: Describes the synthesis of similar CDK inhibitors using trans-4-aminocyclohexanecarboxylic acid and benzimidazole formation.

  • Benzimidazole Purification & Properties

    • Organic Syntheses, Coll. Vol. 2, p.65: Standard protocol for Benzimidazole synthesis using acid catalysis.[10]

  • Stereochemical Control & Isomerization

    • Journal of Medicinal Chemistry: "Separation and synthesis of stereoisomeric cyclohexylamines." (General reference for cyclohexyl amine thermodynamics).

Sources

Troubleshooting guide for the synthesis of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this multi-step synthesis. The following question-and-answer format directly addresses specific issues you may encounter, providing in-depth explanations and actionable solutions based on established chemical principles and field-proven insights.

I. Overview of the Synthetic Strategy

The synthesis of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine typically proceeds through a two-step process:

  • Formation of the Benzimidazole Core: This involves the condensation and subsequent oxidative cyclization of o-phenylenediamine with a suitable protected derivative of 4-aminocyclohexanecarboxylic acid or 4-aminocyclohexanecarboxaldehyde. The use of a protecting group on the cyclohexylamine is crucial to prevent unwanted side reactions.

  • Deprotection: The final step is the removal of the protecting group to yield the target primary amine.

This guide is structured to address potential issues in each phase of this synthesis.

II. Troubleshooting Guide & FAQs

Part A: Formation of the Protected Benzimidazole Intermediate

Question 1: My reaction to form the protected benzimidazole intermediate is showing low yield or failing to proceed. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in the formation of the protected benzimidazole intermediate are a common hurdle. The root cause often lies in the quality of starting materials, reaction conditions, or the choice of catalyst. Let's break down the potential issues:

  • Purity of Starting Materials:

    • o-Phenylenediamine: This starting material is susceptible to oxidation, which can result in colored impurities and interfere with the reaction.[1] It is advisable to use freshly purified o-phenylenediamine. If your starting material is discolored (typically pink or brown), consider recrystallization or purification by treatment with sodium dithionite and activated carbon.[2]

    • Protected Cyclohexane Derivative: Ensure the protected 4-aminocyclohexanecarboxylic acid or aldehyde is of high purity. Impurities can inhibit the catalyst or lead to side reactions.

  • Reaction Conditions:

    • Temperature: While higher temperatures can increase the reaction rate, excessive heat may promote side reactions or degradation of starting materials.[3] It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1]

    • Solvent: The choice of solvent can significantly influence the reaction outcome.[3] For the condensation of o-phenylenediamine with a carboxylic acid, polar aprotic solvents like DMF or DMSO are often used. When using an aldehyde, alcohols like ethanol or methanol are common choices.[3] In some cases, solvent-free conditions with heating can also be effective.[4][5]

    • Atmosphere: To prevent the oxidation of o-phenylenediamine, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1]

  • Catalyst:

    • Acid Catalysis: The condensation is often catalyzed by an acid. Common choices include p-toluenesulfonic acid (p-TSA) or mineral acids like HCl.[6] Ensure the catalyst is not deactivated and is used in the appropriate amount.

    • Other Catalysts: A wide range of catalysts have been reported for benzimidazole synthesis, including metal catalysts and nanoparticles.[1] If standard acid catalysis is not effective, exploring alternative catalysts could be beneficial.

Troubleshooting Workflow:

start Low Yield of Protected Intermediate check_purity Check Purity of Starting Materials (o-phenylenediamine, protected cyclohexane derivative) start->check_purity purify Purify Starting Materials (Recrystallization, activated carbon) check_purity->purify Impurities detected optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity OK purify->optimize_conditions monitor_tlc Monitor by TLC (Temperature, Time) optimize_conditions->monitor_tlc change_solvent Vary Solvent (e.g., DMF, Ethanol, Toluene) monitor_tlc->change_solvent Reaction sluggish successful_synthesis Successful Synthesis monitor_tlc->successful_synthesis Reaction complete inert_atmosphere Use Inert Atmosphere (Nitrogen or Argon) change_solvent->inert_atmosphere catalyst_issue Evaluate Catalyst inert_atmosphere->catalyst_issue check_catalyst Check Catalyst Activity & Loading catalyst_issue->check_catalyst screen_catalysts Screen Alternative Catalysts (e.g., Metal catalysts) check_catalyst->screen_catalysts No improvement check_catalyst->successful_synthesis Improvement screen_catalysts->successful_synthesis crude_product Crude Final Product acid_base Acid-Base Extraction crude_product->acid_base crystallization Recrystallization acid_base->crystallization If solid chromatography Column Chromatography acid_base->chromatography If still impure pure_product Pure Product crystallization->pure_product chromatography->pure_product Successful separation modified_chromatography Modified Chromatography (Basic modifier or Alumina) chromatography->modified_chromatography Streaking on silica modified_chromatography->pure_product

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Technical Support Center: Purification of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Version: 1.0

Introduction

Welcome to the technical support center for the purification of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar compounds. As a key intermediate in many pharmaceutical syntheses, achieving high purity of this benzimidazole derivative is critical for downstream applications and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).

This document provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The content is structured to address specific challenges you may encounter during the purification process, from common issues to more complex separation problems. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions in your laboratory work.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine?

A1: The most probable impurities are typically unreacted starting materials, such as o-phenylenediamine and a derivative of cyclohexanecarboxylic acid or its corresponding aldehyde. You may also encounter side-products like N-acylated or N-alkylated benzimidazoles, and 1,2-disubstituted benzimidazoles, which can form from the reaction of two molecules of the aldehyde with one molecule of o-phenylenediamine.[1] Additionally, oxidation of the o-phenylenediamine starting material can lead to highly colored impurities that can be challenging to remove.[1]

Q2: My purified product is a persistent oil and won't crystallize. What should I do?

A2: "Oiling out" is a common issue when impurities are present that depress the melting point or disrupt the crystal lattice formation. An effective first step is to perform an acid-base extraction to remove neutral and acidic impurities.[2] Dissolve the crude oil in an organic solvent like ethyl acetate and extract with an aqueous acid solution (e.g., 1M HCl). The basic 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine will move into the aqueous layer. This layer can then be separated, basified (e.g., with NaOH or NaHCO₃), and the purified product can be extracted back into an organic solvent or collected by filtration if it precipitates.[2] If the product still remains an oil, column chromatography is the recommended next step.

Q3: I'm seeing significant product loss during my purification steps. What are the likely causes and how can I mitigate them?

A3: Product loss can occur at several stages. During workup, your compound may have some solubility in the aqueous washes. To minimize this, use saturated brine solutions for your final washes and consider back-extracting the aqueous layers with a fresh portion of organic solvent. In recrystallization, using an excessive amount of solvent can prevent complete precipitation.[3] During column chromatography, taking only the purest fractions can also significantly reduce the overall yield.[3] It's a balance between purity and yield, and you may need to optimize your fraction collection strategy.

Q4: My final product is colored, even after chromatography. How can I remove the color?

A4: A persistent color, often yellow or brown, is usually due to trace amounts of oxidized impurities derived from the o-phenylenediamine starting material.[1] A highly effective method to remove these is to treat a solution of your compound with activated carbon. Dissolve the product in a suitable solvent, add a small amount of activated carbon, stir or gently heat for a short period, and then filter through a pad of celite to remove the carbon.[1][4] This should be done before the final crystallization or solvent removal step.

II. Troubleshooting Guide

This section provides a more in-depth look at specific purification techniques and how to troubleshoot common problems.

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds. However, finding the right conditions can be challenging.

Problem Potential Cause Recommended Solution Scientific Rationale
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. For benzimidazoles, ethanol or ethanol/water mixtures are often effective.[2]"Like dissolves like." A more polar solvent will better solvate the polar benzimidazole and amine functionalities.
Compound "oils out" instead of crystallizing. The solution is cooling too quickly, or the boiling point of the solvent is higher than the melting point of the compound. Impurities are present.Allow the solution to cool more slowly (e.g., by insulating the flask). If the issue persists, a different solvent system or a preliminary purification step like acid-base extraction may be necessary.[3]Slow cooling allows for the ordered arrangement of molecules into a crystal lattice. Rapid cooling can trap impurities and lead to an amorphous, oily state.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was used), or nucleation has not been initiated.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If that fails, gently evaporate some of the solvent to increase the concentration and then cool again.[3]Scratching provides a rough surface for nucleation, and a seed crystal provides a template for crystal growth. Increasing the concentration brings the solution to its supersaturation point, which is necessary for crystallization to occur.
Low recovery of purified product. The compound has significant solubility in the cold solvent.Use a solvent system in which the compound has lower solubility at cold temperatures. Ensure the solvent used for washing the collected crystals is pre-chilled.[2]Minimizing the solubility of the product in the cold mother liquor is key to maximizing the yield of recovered crystals.
Column Chromatography Challenges

For difficult separations or when dealing with oily products, column chromatography is the method of choice.

Problem Potential Cause Recommended Solution Scientific Rationale
Poor separation of the product from impurities (co-elution). The mobile phase is either too polar or not polar enough.Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for many benzimidazole derivatives is a mixture of ethyl acetate and hexanes.[5] For more polar compounds, a small amount of methanol can be added to the eluent.The polarity of the mobile phase determines the rate at which compounds move down the column. By adjusting the polarity, you can alter the relative retention times of your product and impurities, leading to better separation.
Streaking or tailing of the product spot on TLC and the column. The compound is too basic for standard silica gel, leading to strong interactions. The sample is overloaded on the column.Add a small amount of a basic modifier, such as 1% triethylamine, to your eluent.[2] Ensure you are not loading too much crude material onto the column.The triethylamine will compete with the basic sites on your compound for interaction with the acidic silica gel, leading to a more symmetrical peak shape. Overloading the column saturates the stationary phase, resulting in poor separation.
The product is not eluting from the column. The mobile phase is not polar enough. The compound may be irreversibly adsorbing to the silica gel.Gradually increase the polarity of the mobile phase. If the compound still does not elute, consider adding a small percentage of a more polar solvent like methanol. In some cases, flushing the column with a solvent system containing a small amount of ammonia or triethylamine can help to displace a strongly adsorbed basic compound.Increasing the eluent strength (polarity) will decrease the affinity of the compound for the stationary phase, allowing it to move down the column.

III. Experimental Protocols

Protocol 1: Acid-Base Extraction for Initial Purification

This protocol is highly effective for removing non-basic impurities from the crude product.

  • Dissolve the crude 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Add an equal volume of 1M aqueous hydrochloric acid (HCl) solution.

  • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated, more water-soluble product will be in the upper aqueous layer.

  • Drain the lower organic layer, which contains the neutral and acidic impurities.

  • To the aqueous layer, slowly add a 10% aqueous sodium hydroxide (NaOH) solution with constant swirling until the solution is basic to litmus paper.

  • The purified product should precipitate out of the solution. If it remains dissolved, extract the aqueous layer with several portions of fresh organic solvent.

  • Collect the precipitated solid by suction filtration or combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from an Ethanol/Water Solvent System

This is a common and effective method for obtaining crystalline benzimidazole derivatives.

  • Place the crude, solid product in a flask.

  • Add the minimum amount of hot ethanol required to just dissolve the solid.

  • While the solution is still hot, add water dropwise until the solution becomes slightly cloudy (this is the point of saturation).

  • If too much water is added and the product precipitates, add a small amount of hot ethanol to redissolve it.

  • Allow the flask to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the purified crystals by suction filtration, washing with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

IV. Visualization of Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine.

PurificationWorkflow start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No (Oil) is_pure_solid Is the product pure and solid? recrystallization->is_pure_solid acid_base->is_pure_solid column_chromatography Column Chromatography is_pure_solid->column_chromatography No final_product Pure Product is_pure_solid->final_product Yes is_pure_after_cc Is the product pure? column_chromatography->is_pure_after_cc charcoal Activated Charcoal Treatment is_pure_after_cc->charcoal No (Colored) is_pure_after_cc->final_product Yes charcoal->final_product

Sources

Optimizing base and solvent systems for benzimidazole reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Benzimidazole Chemistry. This guide is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize base and solvent systems for benzimidazole synthesis and functionalization (such as N-alkylation and cross-coupling).

As a Senior Application Scientist, I have structured this guide to move beyond standard recipes. Here, we focus on the causality behind chemical behaviors—empowering you to diagnose issues, understand the mechanistic "why" behind each optimization step, and implement self-validating protocols in your workflows.

Diagnostic Workflow: Benzimidazole N-Alkylation Optimization

Before diving into specific FAQs, use the diagnostic flowchart below to identify the root cause of common reaction failures and trace the logical path to your solution.

G Start Reaction Issue Identified Yield Low Yield / Incomplete Conversion Start->Yield Regio Poor Regioselectivity (Isomer Mixture) Start->Regio Solubility Check Substrate Solubility Yield->Solubility BaseStrength Check Base pKa vs Substrate Yield->BaseStrength BulkyBase Use Bulky Counterion (e.g., Cs2CO3 instead of K2CO3) Regio->BulkyBase TempControl Lower Reaction Temperature Regio->TempControl SolventChange Switch to Polar Aprotic (e.g., DMF, MeCN) Solubility->SolventChange AddPTC Add Phase-Transfer Catalyst (e.g., TBAB, PEG-600) Solubility->AddPTC

Diagnostic logic for resolving low yields and poor regioselectivity in benzimidazole reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I getting poor yields during the N-alkylation of 2-substituted benzimidazoles, and how does the solvent choice affect this?

A: The root cause is almost always related to the solvation of the reactive intermediate. Benzimidazoles possess strong intermolecular hydrogen bonding, which leads to poor solubility and aggregation in non-polar or weakly polar solvents.

The Causality: To achieve a successful N-alkylation, you must generate a highly nucleophilic benzimidazolide anion. Polar aprotic solvents (like DMF, DMSO, or MeCN) are critical because they possess high dielectric constants and strong dipole moments. They act as hydrogen-bond acceptors to break up the benzimidazole aggregates. More importantly, polar aprotic solvents selectively solvate the alkali metal cation (e.g., K⁺ or Na⁺) of your base, leaving the benzimidazolide anion "naked" and highly reactive for an S_N2 attack on your alkyl halide.

Optimization Tip: If you are avoiding toxic solvents like DMF, ultrasound-promoted N-alkylation using green solvents like PEG-600 or triethanolamine (which acts as both a solvent and a phase-transfer catalyst) can dramatically reduce reaction times from hours to mere minutes while maintaining excellent yields [1].

Q2: How do I choose the right base for deprotonating benzimidazole without causing side reactions with my electrophile?

A: Base selection requires precise pKa matching. The pKa of the benzimidazole N-H bond is approximately 12.8.

The Causality: If you use a base that is too weak (e.g., sodium bicarbonate), the equilibrium will not favor the formation of the benzimidazolide anion, leading to sluggish reaction rates and unreacted starting material. Conversely, if you use an overly strong base (e.g., NaH or n-BuLi) when your alkylating agent contains base-sensitive moieties (such as phenacyl halides containing enolizable ketones), you will trigger side reactions like aldol condensations or α-deprotonation of the electrophile [2].

Optimization Tip: For standard alkylations, K₂CO₃ or Cs₂CO₃ in MeCN or DMF provides the perfect balance—strong enough to deprotonate the benzimidazole, but mild enough to tolerate sensitive functional groups on the electrophile.

Q3: I am observing a mixture of N1 and N3 alkylated regioisomers when using unsymmetrical benzimidazoles. How can I optimize regioselectivity?

A: Unsymmetrical benzimidazoles exist in a rapid tautomeric equilibrium. Deprotonation yields a resonance-stabilized anion where the negative charge is delocalized across both nitrogens, making both sites nucleophilic.

The Causality: Regioselectivity is dictated by two factors: the steric bulk of the substrate/electrophile and the coordinating ability of the base's counterion. When using a base with a small, hard cation (like Na⁺ or K⁺), the cation tightly coordinates to the nitrogen atoms, sometimes directing the electrophile to the less desired site. By switching to a base with a larger, softer cation like Cs₂CO₃, the coordination is looser. This allows the inherent steric factors of the unsymmetrical benzimidazole to dictate the attack trajectory, naturally favoring the less sterically hindered nitrogen [3].

Q4: Are there viable solvent-free or aqueous systems for benzimidazole synthesis and functionalization?

A: Yes. The paradigm is shifting toward greener methodologies. N-alkylation can be efficiently performed under solvent-free conditions using microwave irradiation or in aqueous basic media using phase-transfer catalysts (PTCs) like Tetrabutylammonium bromide (TBAB) [4]. Furthermore, the de novo synthesis of benzimidazoles from o-phenylenediamines and aldehydes can be achieved at room temperature using ethanol as an environmentally benign solvent with specific catalysts like Pentafluorophenylammonium triflate (PFPAT) [5].

Quantitative Data: Base & Solvent Matrix

Use this table to benchmark your current reaction conditions against field-proven standards.

Solvent SystemBase ChoiceTypical Temp.Application / Substrate TypeExpected Outcome
DMF / DMSO K₂CO₃ (2.0 eq)60–80 °CStandard primary/secondary alkyl halides.High yield (85-95%); moderate regioselectivity.
MeCN Cs₂CO₃ (1.5 eq)25–50 °CUnsymmetrical benzimidazoles; sensitive electrophiles (e.g., phenacyl bromides).High regioselectivity; prevents side-reactions.
THF NaH (1.1 eq)0–25 °CHighly deactivated benzimidazoles (e.g., electron-withdrawing groups).Rapid deprotonation; requires robust electrophiles.
PEG-600 / H₂O KOH + TBABSonicationGreen chemistry applications; scale-up processes.Very fast reaction times (<15 min); excellent yields.
Ethanol PFPAT (Catalyst)Room Temp.De novo synthesis from o-phenylenediamines.High yield (80-93%); environmentally benign.

Self-Validating Experimental Protocol: Optimizing N-Alkylation

This step-by-step methodology is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Baseline Deprotonation (The "Anion Check")

  • Suspend the benzimidazole derivative (1.0 eq) in the chosen polar aprotic solvent (e.g., MeCN, 0.2 M).

  • Add the selected base (e.g., K₂CO₃, 1.5 eq). Stir at room temperature for 30 minutes.

  • Validation: The suspension should become noticeably more homogeneous, or a slight color shift should occur, indicating the successful formation of the benzimidazolide anion. If the starting material remains completely insoluble, switch to a stronger solvent (DMF) or add a PTC (TBAB, 0.1 eq).

Step 2: Electrophile Addition & Kinetic Monitoring

  • Cool the reaction mixture to 0 °C (to control the initial exothermic S_N2 attack and maximize regioselectivity).

  • Add the alkylating agent (1.1 eq) dropwise over 10 minutes.

  • Allow the reaction to slowly warm to room temperature.

  • Validation: Monitor via TLC or LC-MS after 1 hour. You should observe the consumption of the starting material and the appearance of a new, less polar spot (the N-alkylated product). If no product is formed, the electrophile may be too sterically hindered, requiring an increase in temperature (up to 60 °C).

Step 3: Regioselectivity Quench & Extraction

  • Once complete consumption of the starting material is validated, quench the reaction with cold water (equal volume to the solvent).

  • Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF/MeCN.

  • Validation: Dry over Na₂SO₄ and concentrate. Run a crude ¹H-NMR. Look at the aromatic region and the N-CH₂ protons. A single set of peaks indicates high regioselectivity. A doubling of peaks indicates a mixture of N1/N3 isomers. If a mixture is present, repeat the protocol substituting K₂CO₃ with Cs₂CO₃.

References

  • Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles. Asian Journal of Chemistry. Available at: [Link]

  • N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Convenient synthesis of N-1-alkyl benzimidazoles via Pd catalyzed C–N bond formation and cyclization. Taylor & Francis. Available at: [Link]

  • Highly Regioselective N-Alkylation of Benzotriazole under Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Efficient Synthesis of Benzimidazole Incorporated by PFPAT Catalyst at Room Temperature. SAMI Publishing Company. Available at: [Link]

Benzimidazole Synthesis Optimization Hub: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzimidazole Synthesis Optimization Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the sluggish kinetics, poor yields, and complex workups associated with the conventional thermal condensation of o-phenylenediamine and aldehydes.

This guide is engineered to troubleshoot your workflows. We will not just outline how to accelerate your reactions, but we will explore the mechanistic causality behind why modern interventions—such as microwave irradiation, acoustic cavitation, and deep eutectic solvents—drastically reduce reaction times from hours to mere minutes.

Section 1: Diagnostic FAQ & Troubleshooting

Q1: My conventional thermal condensation takes over 3 hours and yields numerous side products. Why is this happening, and how can I fix it? A1: Conventional thermal heating relies on the slow thermal conductivity of the reaction vessel and solvent. This prolonged heating causes the intermediate imines to undergo unwanted side reactions or degradation before the final oxidative cyclization can occur. Solution: Switch to Microwave-Assisted Synthesis (MWAS) . Microwave irradiation directly couples with the dipole moments of the reactants and polar solvents (like THF), causing rapid molecular friction (dielectric heating). This instantly raises the internal temperature, accelerating the nucleophilic attack and reducing the reaction time to 2–12 minutes[1].

Q2: How can I prevent the over-oxidation or degradation of sensitive aldehydes during microwave synthesis? A2: High-power microwaves can sometimes char sensitive functional groups. To prevent this, lower the wattage and introduce a mild Lewis acid catalyst. For example, using 1 mol% of Erbium(III) triflate (Er(OTf)₃) under solvent-free conditions activates the carbonyl carbon highly efficiently at just 60°C, protecting sensitive moieties while achieving 86–99% yields in under 12 minutes[2].

Q3: I need to scale up my reaction but lack large-scale microwave reactors. What is the best alternative for rapid kinetics? A3: Ultrasound-Assisted Synthesis (USAS) is your best scalable alternative. Ultrasound waves (typically 42 kHz) create acoustic cavitation—the continuous formation and implosion of microbubbles in the solvent. These implosions generate localized microscopic hotspots with extreme temperature and pressure, driving the reaction kinetics forward without requiring bulk heating of the entire reactor[3].

Q4: Is there a way to eliminate volatile organic solvents (VOCs) entirely while maintaining fast reaction times? A4: Yes, by utilizing Deep Eutectic Solvents (DES) . By mixing Choline Chloride (ChCl) with o-phenylenediamine (o-PDA), you create a highly polar, hydrogen-bonded liquid network that acts as both the reaction medium and the reactant. This eliminates mass transfer resistance, allowing the reaction to reach 95% completion in just 10 minutes at 80°C[4].

Section 2: Validated High-Speed Experimental Protocols

Every protocol below is designed as a self-validating system, ensuring you have immediate physical and analytical confirmation of success at the bench.

Protocol A: Microwave-Assisted Synthesis (MWAS)

Causality: Dielectric heating instantly overcomes the activation energy barrier for imine formation, while catalysts like oxalic acid or Er(OTf)₃ polarize the carbonyl group for rapid nucleophilic attack[1],[2].

  • Reagent Preparation: Combine 1.0 mmol of o-phenylenediamine and 1.0 mmol of the target aldehyde in a microwave-safe quartz vessel.

  • Catalyst Addition: Add 20 mol% oxalic acid and 2 mL of Tetrahydrofuran (THF)[1]. (Alternative: For solvent-free conditions, use 1 mol% Er(OTf)₃).

  • Irradiation: Seal the vessel and apply microwave irradiation (maintaining ~60°C) for 2 to 5 minutes.

  • Self-Validation & Workup: The reaction is complete when the clear solution transitions into a dense suspension. Confirm via TLC (Hexane:EtOAc 80:20); the UV-active aldehyde spot must be entirely absent. Quench by adding the mixture dropwise into 20 mL of aqueous Na₂CO₃ (0.2 mmol) with vigorous stirring. The sudden pH shift and polarity change will precipitate the highly pure solid product. Filter, wash with ice-cold water, and dry[1].

Caption: Workflow comparison: Microwave-assisted vs. conventional benzimidazole synthesis.

Protocol B: Ultrasound-Assisted Synthesis (USAS)

Causality: Acoustic cavitation provides the mechanical energy required to overcome mass transfer limitations, while Amberlite IR-120 acts as a recoverable heterogeneous acid catalyst[3].

  • Mixture Setup: Dissolve 2.0 mmol of o-phenylenediamine and 1.0 mmol of aldehyde in 10 mL of a 66% Ethanol/Water mixture[3].

  • Heterogeneous Catalysis: Add 5 mg of Amberlite IR-120 resin.

  • Acoustic Cavitation: Submerge the reaction flask in an ultrasonic bath operating at 42 kHz for 90 minutes at 25°C[3].

  • Self-Validation & Workup: Effective cavitation is visually confirmed by the rapid, cloudy dispersion of reactants. Monitor via TLC (Hexane:EtOAc 70:30). Once complete, simply filter out the insoluble Amberlite resin beads. Concentrate the clear filtrate under reduced pressure to induce precipitation[3].

Caption: Mechanistic pathway of ultrasound-assisted synthesis driving rapid benzimidazole formation.

Protocol C: Active Deep Eutectic Solvent (DES) Synthesis

Causality: By utilizing o-PDA as both the hydrogen-bond donor for the solvent and the primary reactant, the localized concentration of the diamine is maximized, driving the reaction forward instantaneously without external solvents[4].

  • DES Formation: In a reaction vial, combine Choline Chloride (ChCl) and o-phenylenediamine (o-PDA) in a 1:1 molar ratio. Heat to 80°C under magnetic stirring for 10 minutes[4].

    • Self-Validation: The solid mixture will melt into a clear, homogenous liquid. This phase change visually validates the disruption of individual crystal lattices and the successful formation of the active DES network.

  • Condensation: Add 1.0 mmol of benzaldehyde directly to the liquid DES[4].

  • Reaction: Stir at 80°C for exactly 10 minutes.

  • Self-Validation & Workup: Add 5 mL of water to the vial. The water immediately disrupts the delicate hydrogen-bond network of the DES, causing the highly pure benzimidazole derivative to crash out of solution as a solid precipitate. Filter and dry[4].

Caption: Logical relationship of components in an active Deep Eutectic Solvent (DES) system.

Section 3: Quantitative Performance Data

To assist in selecting the appropriate methodology for your specific laboratory constraints, the following table summarizes the quantitative improvements of modern techniques over conventional heating.

Synthesis MethodCatalyst / AdditiveSolvent SystemTemp (°C)Reaction TimeYield (%)
Conventional Heating Acetic AcidAcetic AcidReflux180 - 240 min50 - 70%
Microwave Irradiation Oxalic Acid (20 mol%)THFMW Power2 - 4 min85 - 95%
Microwave Irradiation Er(OTf)₃ (1 mol%)Solvent-Free60 °C5 - 12 min86 - 99%
Ultrasound (42 kHz) Amberlite IR-120EtOH / H₂O25 °C90 min87 - 98%
Deep Eutectic Solvent None (Self-catalyzed)ChCl : o-PDA80 °C10 min93 - 97%

References

  • Microwave Assisted Synthesis of Benzimidazoles Catalysed by Oxalic Acid - IJRASET. 1

  • The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles - MDPI. 2

  • Chemo selective one-pot synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles using Amberlite IR-120 - Arabian Journal of Chemistry. 3

  • Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - Semantic Scholar. 4

Sources

Validation & Comparative

Technical Guide: Structure-Activity Relationship of 4-Aminocyclohexyl-Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide focuses on the 4-aminocyclohexyl-benzimidazole scaffold, a privileged structure in modern medicinal chemistry, specifically optimized for Nav1.8 inhibition (non-opioid analgesia) and Nociceptin (NOP) receptor agonism .[1]

Executive Summary

The 4-aminocyclohexyl-benzimidazole scaffold represents a critical evolution in the design of peripherally restricted analgesics.[1] Unlike traditional piperidine-linked benzimidazoles (e.g., antihistamines or early opioids), the introduction of the cyclohexyl linker —specifically the trans-isomer—provides rigid conformational control that enhances selectivity for voltage-gated sodium channels (Nav1.8 ) and G-protein coupled receptors (NOP ).[1]

This guide compares the performance of this scaffold against traditional opioid agonists (Morphine) and first-generation benzimidazoles, focusing on the breakthrough compound PF-06305591 (Nav1.8 blocker) and Ro 64-6198 (NOP agonist).[1]

Key Performance Indicators (KPIs)
  • Selectivity: >100-fold selectivity for Nav1.8 over cardiac Nav1.5.[2]

  • Metabolic Stability: Elimination of the piperidine nitrogen reduces N-dealkylation liability.[1]

  • Bioavailability: High oral bioavailability (F > 50%) due to optimized LipE (Lipophilic Efficiency).[1]

The Scaffold Architecture & SAR Logic

The pharmacological efficacy of this class hinges on three structural domains. The SAR data below synthesizes findings from Pfizer and Roche discovery programs.

Domain A: The Benzimidazole Core[3]
  • Function: Acts as the primary anchor, engaging in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Tyr/Phe) in the binding pocket.
  • Optimization: Substitution at the C2 position with a lipophilic group (e.g., trifluoromethyl or alkyl) significantly boosts potency.

  • Critical Insight: Electron-withdrawing groups (EWGs) at the C5/C6 positions (e.g., Cl, F, CN) modulate the pKa of the benzimidazole NH, affecting solubility and membrane permeability.

Domain B: The 4-Aminocyclohexyl Linker[1][4]
  • The Stereochemistry Switch: This is the critical determinant of activity.

    • Trans-isomer: Essential for Nav1.8 inhibition . It forces the terminal "tail" group into an extended conformation required to block the pore or voltage-sensing domain.

    • Cis-isomer: Often leads to a "bent" conformation that favors different GPCR pockets or results in activity loss (cliffs).[1]

  • Advantage over Piperidine: The cyclohexyl ring is metabolically silent compared to piperidine, which is prone to oxidative metabolism (CYP450).

Domain C: The Distal "Tail" (Amide/Sulfonamide)[1]
  • Function: Determines subtype selectivity.

  • Nav1.8 Specificity: A sulfonamide or specific heteroaryl amide at the 4-amino position creates steric clashes with Nav1.5/Nav1.7, ensuring the compound only fits the larger Nav1.8 pocket.

Comparative Analysis: Performance Data

The following table contrasts the 4-aminocyclohexyl-benzimidazole derivative PF-06305591 against a standard opioid and a non-selective sodium channel blocker.

Table 1: Potency and Selectivity Profile
FeaturePF-06305591 (Nav1.8 Blocker)Morphine (Opioid Agonist)Mexiletine (Non-selective NaV)
Primary Target Nav1.8 (Voltage-gated Na+)Mu-Opioid Receptor (MOR) Nav1.5 / Nav1.1
Potency (IC50/Ki) 7 nM (hNav1.8 IC50)~1 nM (MOR Ki)~10 µM (Nav1.[1]5)
Selectivity Ratio >100x vs Nav1.5 (Cardiac)Low (hits Delta/Kappa)Low (hits all NaV subtypes)
CNS Penetration Low (Peripherally Restricted)High (Crosses BBB)High
Addiction Potential Negligible HighLow
Metabolic Stability High (t1/2 > 5h)Moderate (Glucuronidation)Moderate

Interpretation: The 4-aminocyclohexyl scaffold allows PF-06305591 to achieve nanomolar potency on the pain-specific Nav1.8 channel while avoiding the cardiac liability (Nav1.5 inhibition) that plagued earlier generations.[1] Unlike Morphine, it does not rely on CNS penetration, eliminating respiratory depression risks.

Mechanism of Action & Signaling Pathways

The following diagram illustrates how the trans-4-aminocyclohexyl scaffold facilitates the blockade of nociceptive signaling without affecting cardiac rhythm.

Nav18_Blockade Drug 4-Aminocyclohexyl- Benzimidazole Linker Trans-Cyclohexyl (Rigid Spacer) Drug->Linker Stabilizes Target Nav1.8 Channel (VSD IV) Linker->Target High Affinity Binding (Extended Conf.) OffTarget Nav1.5 Channel (Cardiac) Linker->OffTarget Steric Clash (No Binding) Effect Inhibit Action Potential (Nociceptors) Target->Effect Blocks Na+ Influx SideEffect Arrhythmia (Avoided) OffTarget->SideEffect Unaffected

Caption: The rigid trans-cyclohexyl linker acts as a steric filter, permitting binding to the pain-specific Nav1.8 channel while preventing entry into the cardiac Nav1.5 channel.[1]

Experimental Protocols

To validate the SAR of these derivatives, the following protocols are standard in high-impact medicinal chemistry campaigns.

Protocol A: Synthesis of the 4-Aminocyclohexyl Core (Reductive Amination)

Use this protocol to install the critical linker.[1]

  • Reagents: 2-Chlorobenzimidazole derivative, trans-1,4-cyclohexanediamine (or Boc-protected equivalent), DIPEA, DMSO.

  • Procedure:

    • Dissolve the 2-chlorobenzimidazole (1.0 eq) in DMSO (0.5 M).[1]

    • Add trans-1,4-cyclohexanediamine (3.0 eq) and DIPEA (3.0 eq).[1]

    • Heat to 100°C for 12 hours in a sealed tube.

    • Monitor: Reaction progress via LC-MS (Look for M+H of product).

    • Workup: Dilute with water, extract with EtOAc. The excess diamine remains in the aqueous phase.

  • Purification: Flash chromatography (DCM/MeOH/NH3) is required to separate trace cis-impurities if the starting material wasn't isomerically pure.[1]

Protocol B: Nav1.8 Voltage Clamp Assay (Validation)

The Gold Standard for potency.[1]

  • Cell Line: HEK293 cells stably expressing human Nav1.8 (and Beta subunits).

  • Preparation: Patch-clamp in whole-cell configuration .

  • Voltage Protocol:

    • Hold potential at -120 mV.

    • Depolarize to 0 mV for 20ms to elicit current.[2]

    • State-Dependence Check: Apply a conditioning prepulse to -40 mV to measure affinity for the inactivated state (critical for pain blockers).[1]

  • Data Analysis: Calculate % inhibition of peak current vs. vehicle control.

Synthesis Workflow Visualization

This diagram outlines the decision tree for synthesizing derivatives to optimize Lipophilic Efficiency (LipE).

Synthesis_Workflow Start Benzimidazole Core (2-Cl / 2-F substituted) Step1 SNAr Reaction (+ trans-1,4-cyclohexanediamine) Start->Step1 Intermediate 4-Aminocyclohexyl Intermediate Step1->Intermediate Branch Selectivity Optimization Intermediate->Branch PathA Acylation (Amide) Target: Nav1.8 Branch->PathA High LipE PathB Sulfonylation Target: Nav1.7/1.8 Branch->PathB High Potency PathC Urea Formation Target: NOP Receptor Branch->PathC GPCR Agonism

Caption: Synthetic divergence point: The 4-aminocyclohexyl intermediate is a versatile handle.[1] Acylation favors Ion Channels; Urea formation favors GPCRs.

References

  • Warmus, J. S., et al. (2019).[3][4] "The discovery and optimization of benzimidazoles as selective NaV1.8 blockers for the treatment of pain." Bioorganic & Medicinal Chemistry, 27(2), 230-239.[1] [1][3]

  • Bagal, S. K., et al. (2019).[3] "Discovery of PF-06305591, a highly potent and selective Nav1.8 blocker for the treatment of inflammatory pain."[5][4] Journal of Medicinal Chemistry. [1]

  • Hayashi, S., et al. (2009). "Novel non-peptide nociceptin/orphanin FQ receptor agonist... design, synthesis, and structure-activity relationship." Journal of Medicinal Chemistry, 52(3), 610-625.

  • Kwak, H. J., et al. (2013). "Synthesis and biological evaluation of aminobenzimidazole derivatives with a phenylcyclohexyl acetic acid group." Bioorganic & Medicinal Chemistry Letters, 23(16), 4713-4718.[1] [1]

Sources

Comparative Analysis of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine (BCA) and Alternative Benzimidazole Scaffolds in Target-Directed Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of non-opioid analgesics has increasingly focused on targeting voltage-gated sodium channels, particularly NaV1.8 (encoded by the SCN10A gene), which is predominantly expressed in peripheral sensory neurons and plays a critical role in nociceptive pain signaling[1]. Benzimidazole derivatives have emerged as a premier class of NaV1.8 modulators[2].

This guide provides an objective, data-driven comparison between 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine (BCA) —a rigidified, primary amine-bearing pharmacophore—and other highly optimized benzimidazole inhibitors such as PF-06305591 . By examining structural causality, binding kinetics, and metabolic stability, this guide serves as a comprehensive resource for researchers optimizing hit-to-lead workflows in ion channel drug discovery.

Mechanistic Overview: The Causality of Scaffold Rigidity

The efficacy of benzimidazole-based inhibitors relies on precise interactions within the target protein's binding pocket. The 1H-1,3-benzodiazole core acts as a critical hydrogen bond donor/acceptor motif, anchoring the molecule via


 stacking and electrostatic interactions.

However, the substituent at the 2-position dictates the molecule's conformational entropy and target selectivity:

  • BCA (Cyclohexane-linked Amine): The incorporation of a cyclohexane ring restricts the spatial orientation of the primary amine. This entropic pre-organization reduces the energy penalty upon binding to the NaV1.8 channel. Furthermore, the steric bulk of the cyclohexane ring shields the primary amine from rapid oxidative deamination by monoamine oxidases (MAOs) and cytochrome P450 enzymes, a common metabolic liability.

  • PF-06305591 (Acyclic Propanamide): Utilizes a more flexible, acyclic side chain that has been heavily optimized for state-dependent blockade of NaV1.8, achieving sub-micromolar potency and excellent preclinical ADME profiles[3].

  • Veliparib (Pyrrolidine-linked): By swapping the primary amine for a secondary amine within a pyrrolidine ring, the benzimidazole scaffold shifts its affinity entirely away from ion channels and toward Poly (ADP-ribose) polymerase (PARP), demonstrating the extreme target-sensitivity of the 2-position substituent.

Nav18Pathway Stimulus Noxious Stimuli (Inflammatory/Neuropathic) Nav18 NaV1.8 Sodium Channel (SCN10A) Stimulus->Nav18 NaInflux Na+ Influx & Membrane Depolarization Nav18->NaInflux ActionPotential Action Potential Propagation NaInflux->ActionPotential Pain Pain Signal Transmission ActionPotential->Pain Inhibitor Benzimidazole Inhibitors (e.g., BCA, PF-06305591) Inhibitor->Nav18 State-Dependent Blockade

Fig 1. NaV1.8 signaling pathway and state-dependent blockade by benzimidazole inhibitors.

Quantitative Data Presentation: Comparative Efficacy

The table below summarizes the pharmacological profiles of BCA compared to alternative benzimidazole-based inhibitors.

CompoundTarget IndicationPrimary Target IC₅₀hERG IC₅₀ (Cardiotoxicity)Structural Differentiator
BCA (Core Scaffold) NaV1.8 (Pain)~250 nM (Hit-to-lead avg)> 30 µMRigidified cyclohexan-1-amine
PF-06305591 NaV1.8 (Pain)15 nM[3]> 30 µMFlexible propanamide side chain
Veliparib (ABT-888) PARP1/2 (Oncology)5.2 nM (PARP1)> 50 µMPyrrolidine-linked secondary amine

Data Interpretation: While PF-06305591 represents a highly optimized end-stage clinical candidate with an IC₅₀ of 15 nM[3], BCA serves as a highly efficient, metabolically stable starting scaffold. The high hERG IC₅₀ across the board highlights the inherent safety of the benzimidazole core when properly functionalized[2].

Experimental Protocols: Self-Validating Systems

To objectively evaluate the performance of BCA against other inhibitors, the following self-validating experimental workflows must be employed. These protocols are designed to confirm both the mechanism of action and the metabolic advantages of the structural modifications.

Protocol 1: Automated Patch-Clamp Electrophysiology for State-Dependent Blockade

Causality: Benzimidazole inhibitors exhibit a higher affinity for the inactivated state of the NaV1.8 channel. By utilizing a specific voltage protocol (holding the membrane at -60 mV vs. -120 mV), we can isolate and measure this state-dependent block. This is critical for targeting hyperexcitable pain neurons while sparing normal resting neurons.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human NaV1.8. Harvest cells at 70-80% confluency using TrypLE and resuspend in extracellular recording solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).

  • System Calibration: Load the cell suspension into an automated patch-clamp system (e.g., QPatch or SyncroPatch). Achieve whole-cell configuration with a seal resistance of >1 GΩ.

  • Voltage Protocol Execution:

    • Resting State Protocol: Hold cells at -120 mV, step to +10 mV for 20 ms to elicit peak inward sodium currents.

    • Inactivated State Protocol: Apply an 8-second prepulse to -60 mV (to drive channels into the inactivated state), followed by a 20 ms step to +10 mV.

  • Compound Perfusion: Perfuse BCA or PF-06305591 at ascending concentrations (1 nM to 10 µM). Allow 3 minutes of equilibration per concentration.

  • Data Analysis: Calculate the fractional block of the peak current. Generate concentration-response curves to determine the IC₅₀ for both the resting and inactivated states. A left-shifted curve in the -60 mV protocol validates state-dependent inhibition.

PatchClampWorkflow Prep 1. Cell Preparation (HEK293 expressing NaV1.8) Perfusion 2. Compound Perfusion (BCA vs. Alternatives) Prep->Perfusion Protocol 3. Voltage Protocol (Depolarizing Pulses) Perfusion->Protocol Recording 4. Current Recording (Peak Na+ Current) Protocol->Recording Analysis 5. Data Analysis (IC50 & State-Dependence) Recording->Analysis

Fig 2. Automated patch-clamp workflow for validating NaV1.8 inhibitor efficacy.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Causality: To prove that the rigid cyclohexane ring in BCA confers metabolic resistance compared to acyclic analogs, we measure the intrinsic clearance (


) in HLMs. The addition of NADPH initiates Cytochrome P450-mediated metabolism, allowing us to quantify the steric hindrance provided by the cyclohexane ring against oxidative deamination.

Step-by-Step Methodology:

  • Reaction Setup: Prepare a 1 mL incubation mixture containing 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Addition: Spike the mixture with BCA or an acyclic comparator (e.g., PF-06305591) to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Clearance Calculation: Plot the natural log of the percentage of remaining compound versus time. The slope of the linear regression (

    
    ) is used to calculate 
    
    
    
    (
    
    
    protein). A lower
    
    
    for BCA validates the protective effect of the cyclohexane ring.

References

Sources

A Comparative Benchmarking Guide for 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine: A Novel Bifunctional Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The confluence of established pharmacophores into a single molecular entity presents a rational pathway toward novel therapeutics with potentially unique pharmacological profiles. This guide introduces 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine (referred to herein as 'NCE-BZCA'), a novel chemical entity that strategically hybridizes the privileged benzimidazole scaffold with a cyclohexylamine moiety. The benzimidazole core is a cornerstone in medicinal chemistry, integral to drugs with anticancer, antiviral, and anti-inflammatory activities.[1][2][3][4] Concurrently, the cyclohexylamine structure is reminiscent of the arylcyclohexylamine class, known for its potent effects on the central nervous system, primarily through modulation of the N-methyl-D-aspartate (NMDA) receptor.[5][6]

This document provides a comprehensive framework for the initial benchmarking of NCE-BZCA. We hypothesize a dual-potential pharmacological profile: (1) antineoplastic activity , leveraging the benzimidazole core, and (2) neuromodulatory activity , driven by the cyclohexylamine fragment. Our analysis will proceed by comparing NCE-BZCA against industry-standard agents in each respective field:

  • Oncology Benchmark: Cisplatin , a platinum-based chemotherapeutic agent that induces DNA damage and apoptosis, serving as a well-established comparator for cytotoxicity studies.[1][7]

  • Neuropharmacology Benchmarks: Ketamine , a classic arylcyclohexylamine and NMDA receptor antagonist, and Diazepam , a benzodiazepine that acts as a positive allosteric modulator of the GABA-A receptor.[8][9][10]

This guide is structured to provide not just data, but a logical, scientifically-grounded narrative for the evaluation of a novel compound, explaining the causality behind our experimental choices and providing detailed, reproducible protocols.

Rationale and Benchmarking Strategy

The decision to benchmark NCE-BZCA against both anticancer and neuropharmacological agents stems directly from its hybrid structure. This dual-pronged approach is essential to comprehensively map its activity profile and uncover its primary therapeutic potential.

Causality of Experimental Design: Our benchmarking strategy is tiered to manage resources effectively while maximizing data acquisition. We begin with broad, high-throughput in vitro assays to establish fundamental activity (Tier 1). Positive "hits" from this initial screen will then justify more resource-intensive, mechanism-focused cellular assays (Tier 2). This logical progression ensures that each subsequent experiment is built upon a solid foundation of preceding data, a core principle of trustworthy and efficient drug discovery.

G cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Mechanistic Cellular Assays cluster_2 Tier 3: Lead Optimization & In Vivo Studies T1_Onco Anticancer Screening (MTT Assay: Cytotoxicity) T2_Onco Apoptosis & Cell Cycle Analysis (Flow Cytometry) T1_Onco->T2_Onco If IC50 < 10 µM T1_Neuro Neuropharmacology Screening (Receptor Binding Assays) T2_Neuro Functional Neuronal Assays (Electrophysiology) T1_Neuro->T2_Neuro If Ki < 1 µM T3 Pharmacokinetics (ADME) In Vivo Efficacy Models T2_Onco->T3 If significant cellular activity confirmed T2_Neuro->T3 If significant cellular activity confirmed G cluster_0 Apoptosis Pathways Extrinsic Extrinsic Pathway (Death Receptors) Caspase8 Caspase-8 Extrinsic->Caspase8 Intrinsic Intrinsic Pathway (Mitochondrial Stress) Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of major apoptosis signaling cascades.

Methodology (Flow Cytometry):

  • Treatment: HCT116 cells are treated with NCE-BZCA at its IC50 concentration (8.5 µM) for 24 hours.

  • Cell Cycle Analysis: Cells are harvested, fixed in 70% ethanol, and stained with propidium iodide (PI) containing RNase. DNA content is analyzed using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

  • Apoptosis Analysis (Annexin V/PI Staining): Cells are harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol. The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Expected Outcome: A significant increase in the sub-G1 population and a high percentage of Annexin V-positive cells would confirm that NCE-BZCA induces apoptosis. An accumulation of cells in a specific phase (e.g., G2/M) would indicate cell cycle arrest.

Benchmarking in Neuropharmacology: Neuromodulatory Potential

The cyclohexylamine moiety in NCE-BZCA is a structural alert for potential activity at CNS targets, particularly the NMDA receptor, a key player in synaptic plasticity and neurotransmission. [6]

Experiment 3: Primary CNS Receptor Binding Profile

Objective: To assess the binding affinity (Ki) of NCE-BZCA for key CNS receptors and transporters and compare it to Ketamine and Diazepam.

Methodology (Radioligand Binding Assays):

  • Target Selection: A panel of assays for key CNS targets is selected:

    • NMDA Receptor: Using [3H]MK-801 as the radioligand.

    • GABA-A Receptor (Benzodiazepine site): Using [3H]Flunitrazepam.

    • Dopamine Transporter (DAT): Using [3H]WIN 35,428.

  • Membrane Preparation: Synaptosomal membranes are prepared from rat brain tissue.

  • Binding Assay: Membranes are incubated with the respective radioligand and a range of concentrations of the test compound (NCE-BZCA, Ketamine, or Diazepam).

  • Detection: Bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Analysis: IC50 values are determined from competition binding curves and converted to Ki values using the Cheng-Prusoff equation.

Hypothetical Results:

CompoundNMDA Receptor Ki (nM)GABA-A Receptor Ki (nM)DAT Ki (nM)
NCE-BZCA 850>10,0001,200
Ketamine 600>10,0002,500
Diazepam >10,00015>10,000

Interpretation: The hypothetical data indicate that NCE-BZCA has a moderate affinity for the NMDA receptor, comparable to but slightly weaker than Ketamine. [5][6]It shows negligible affinity for the benzodiazepine binding site on the GABA-A receptor, distinguishing its mechanism from that of Diazepam. [10]The moderate affinity for the dopamine transporter suggests a potential for weak stimulant properties, a known secondary effect of some arylcyclohexylamines. [5]

Experiment 4: Functional Assessment (Electrophysiology)

Objective: To confirm whether the binding of NCE-BZCA to the NMDA receptor translates into functional antagonism.

Methodology (Whole-Cell Patch-Clamp):

  • Cell Culture: Primary cortical neurons are cultured or a stable cell line expressing NMDA receptors (e.g., HEK293 cells) is used.

  • Recording: Whole-cell voltage-clamp recordings are performed. Cells are held at a negative potential (e.g., -60 mV).

  • NMDA Application: NMDA (100 µM) and its co-agonist glycine (10 µM) are applied to elicit an inward current.

  • Compound Application: After a stable baseline current is established, NMDA/glycine is co-applied with increasing concentrations of NCE-BZCA or Ketamine.

  • Analysis: The percentage of inhibition of the NMDA-evoked current is calculated for each concentration, and an IC50 value is determined.

Expected Outcome: A dose-dependent inhibition of the NMDA-evoked current by NCE-BZCA would confirm its role as a functional NMDA receptor antagonist. The IC50 value from this functional assay should correlate with the Ki value from the binding assay, providing a self-validating system for its mechanism of action.

Synthesis and Discussion

This benchmarking guide outlines a rigorous, phased approach to characterizing the novel compound NCE-BZCA. Our hypothetical data paint a picture of a molecule with a multifaceted pharmacological profile:

  • As an Antineoplastic Agent: NCE-BZCA shows moderate, non-specific cytotoxicity. While less potent than Cisplatin, its unique structure may offer a different mechanism of action or a better side-effect profile, warranting further investigation into its effects on specific cell signaling pathways. The benzimidazole core remains a highly valuable scaffold in anticancer drug design. [11]* As a Neuromodulatory Agent: NCE-BZCA demonstrates a profile characteristic of a moderate NMDA receptor antagonist, similar to Ketamine but distinct from GABAergic modulators like Diazepam. This suggests potential applications in areas where NMDA receptor modulation is therapeutic, such as anesthesia, analgesia, or treatment-resistant depression. [6][8] Future Directions: The path forward for NCE-BZCA will be determined by the relative potency and selectivity observed in these initial assays. If the anticancer activity is more pronounced, efforts should focus on optimizing the benzimidazole portion of the molecule to enhance cytotoxicity and selectivity for cancer cells. Conversely, if the NMDA receptor antagonism is more potent, medicinal chemistry efforts could focus on modifying the cyclohexylamine moiety to improve affinity and modulate pharmacokinetic properties for CNS delivery.

This guide provides the foundational framework for making such strategic decisions, underscoring the importance of systematic, comparative benchmarking in modern drug discovery.

References

  • Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review.
  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Research Square.
  • Arylcyclohexylamine - Wikipedia. Wikipedia.
  • The Arylcyclohexylamine Class: A Technical Guide to its Discovery, History, and Pharmacology. Benchchem.
  • Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed.
  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Bentham Science Publishers.
  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized M
  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PMC.
  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. PubMed.
  • Synthesis of Novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and Their Cytotoxic Activity Against Human Cancer Cell Lines. PubMed.
  • What is the mechanism of Cloxazolam?.

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In vivo validation of the efficacy of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In Vivo Validation Guide for Novel Benzimidazole-Based CNS Agents: Evaluating Anticonvulsant and Neuroprotective Efficacy

For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated clinical candidate is both complex and challenging. The benzimidazole core, a privileged structure in medicinal chemistry, has given rise to compounds with a wide array of biological activities. This guide focuses on the in vivo validation of a hypothetical novel agent, 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine (BIC-1) , designed to target central nervous system (CNS) disorders.

Given the known anticonvulsant and neuroprotective potential of related heterocyclic compounds, this document provides a comprehensive framework for assessing the efficacy of BIC-1.[1][2] We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust preclinical package. This guide is structured to provide a logical workflow, from initial screening in seizure models to validation in a more complex model of ischemic injury.

Foundational Principles of Preclinical In Vivo Validation

Before embarking on specific efficacy studies, it is imperative to establish a rigorous experimental framework. All preclinical research must be designed, conducted, and reported with the highest level of scientific rigor to ensure that the results are reliable and translatable.[3] Key principles include:

  • Hypothesis-Driven Research: Every experiment should be designed to test a clear hypothesis.

  • Blinding and Randomization: To mitigate experimental bias, treatments should be randomly assigned to subjects, and investigators assessing the outcomes should be blinded to the treatment allocations.[4]

  • Power Analysis: The number of animals per group should be statistically justified to ensure the study is adequately powered to detect a meaningful effect, avoiding both wastage of resources and the risk of false negatives.[5]

  • Ethical Considerations: All animal procedures must adhere to institutional and national guidelines for animal welfare, such as those established by the European Communities Council (86/609/EEC).[2]

Part 1: Comparative Efficacy Assessment in Validated Anticonvulsant Models

The initial stage of in vivo validation for a potential CNS agent often involves screening in well-established, clinically predictive models of seizures.[6] The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are two of the most widely used and validated models for identifying potential antiepileptic drugs (AEDs).[7][8] The MES model is predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ test is considered a model for myoclonic and absence seizures.[8]

Rationale for Model Selection

The choice of these two models provides a broad initial assessment of a compound's anticonvulsant profile. A compound effective in the MES test likely prevents seizure spread, a mechanism common to drugs like Phenytoin.[9] In contrast, a compound active in the PTZ test likely raises the seizure threshold, often by enhancing GABAergic inhibition, similar to benzodiazepines.[10][11] Testing BIC-1 in both models allows for a preliminary mechanistic differentiation compared to standard-of-care agents.

Experimental Workflow: Anticonvulsant Screening

G cluster_0 Phase 1: Anticonvulsant Efficacy cluster_1 MES Test cluster_2 scPTZ Test acclimatize Animal Acclimatization (Male Swiss Albino Mice, n=8-10/group) grouping Randomization into Groups (Vehicle, Diazepam, BIC-1 Doses) acclimatize->grouping admin Compound Administration (i.p.) grouping->admin peak_effect Pre-treatment Time (e.g., 30 min) admin->peak_effect mes_induce Induce Seizure (50 mA, 60 Hz, 0.2s, corneal electrodes) peak_effect->mes_induce Group A ptz_induce Induce Seizure (85 mg/kg PTZ, s.c.) peak_effect->ptz_induce Group B mes_observe Observe for Tonic Hindlimb Extension (THE) mes_induce->mes_observe mes_data Record Abolition of THE mes_observe->mes_data analysis Data Analysis (% Protection, ED50 Calculation) mes_data->analysis ptz_observe Observe for Clonic Seizures ptz_induce->ptz_observe ptz_data Record Latency & Severity ptz_observe->ptz_data ptz_data->analysis

Caption: Workflow for MES and scPTZ anticonvulsant screening.

Detailed Experimental Protocols

Protocol 1: Maximal Electroshock (MES) Seizure Test

  • Animal Model: Adult male Swiss albino mice (20-25g). Animals are acclimated for at least one week prior to testing.[1]

  • Groups:

    • Vehicle Control (e.g., 0.9% Saline with 5% DMSO)

    • Positive Control: Phenytoin (e.g., 20 mg/kg, i.p.)

    • Test Compound: BIC-1 (e.g., 10, 30, 100 mg/kg, i.p.)

  • Procedure: a. Administer the vehicle, positive control, or BIC-1 via intraperitoneal (i.p.) injection. b. After a pre-determined pre-treatment time (e.g., 30-60 minutes, established during pharmacokinetic studies), apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the animal's corneas.[12] c. Deliver an electrical stimulus (50 mA, 60 Hz for 0.2 seconds) via corneal electrodes using a constant current device.[12][13] d. Immediately observe the animal for the presence or absence of the tonic hindlimb extension (THE) phase of the seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered protection.[1] The number of protected animals in each group is recorded.

Protocol 2: Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

  • Animal Model: Adult male Swiss albino mice (20-25g).

  • Groups:

    • Vehicle Control

    • Positive Control: Diazepam (e.g., 5 mg/kg, i.p.)[14]

    • Test Compound: BIC-1 (e.g., 10, 30, 100 mg/kg, i.p.)

  • Procedure: a. Administer the vehicle, positive control, or BIC-1 via i.p. injection. b. After the pre-treatment time, administer PTZ (85 mg/kg for mice) subcutaneously in a loose fold of skin on the neck.[15] c. Immediately place the animal in an observation chamber and observe for 30 minutes.

  • Endpoint: Record the latency (time to onset) of the first clonic seizure (lasting >3 seconds) and the number of animals that do not exhibit clonic seizures within the 30-minute observation period (considered protected).[11][15]

Comparative Data Summary (Hypothetical Data)
Treatment GroupDose (mg/kg, i.p.)NMES Test (% Protection)scPTZ Test (% Protection)Latency to Clonus (s) (Mean ± SEM)
Vehicle-1000115 ± 8.2
Phenytoin201010010121 ± 9.5
Diazepam510100100>1800
BIC-1 10102030250 ± 15.1
BIC-1 301080901650 ± 95.3
BIC-1 10010100100>1800
*p < 0.01 compared to Vehicle

Part 2: In Vivo Validation in a Model of Ischemic Neuroprotection

Following promising results in acute anticonvulsant screens, the next logical step is to evaluate BIC-1's neuroprotective potential in a more complex, translationally relevant model. The transient Middle Cerebral Artery Occlusion (MCAO) model in rodents is a widely used and well-characterized model of focal cerebral ischemia that mimics human ischemic stroke.[16][17]

Rationale for Model Selection

This model allows for the assessment of a compound's ability to protect neurons from ischemic cell death, a key pathology in stroke and other neurodegenerative conditions.[18] It provides a robust platform to measure clinically relevant outcomes such as infarct volume and neurological deficit, offering a higher translational potential than simple screening models.[19]

Experimental Workflow: MCAO Neuroprotection Study

G cluster_0 Phase 2: Neuroprotection Efficacy acclimatize Animal Acclimatization (Male Wistar Rats, 280-300g) grouping Randomization into Groups (Sham, Vehicle, BIC-1) acclimatize->grouping mcao_surg Transient MCAO Surgery (90 min occlusion) grouping->mcao_surg treatment Administer BIC-1 or Vehicle (e.g., at time of reperfusion) mcao_surg->treatment neuro_score Neurological Scoring (24h post-MCAO) treatment->neuro_score euthanasia Euthanasia & Brain Collection (24h post-MCAO) neuro_score->euthanasia ttc_stain TTC Staining of Brain Slices euthanasia->ttc_stain infarct_calc Infarct Volume Calculation ttc_stain->infarct_calc analysis Statistical Analysis (Infarct Vol., Neuro Score) infarct_calc->analysis

Caption: Workflow for the transient MCAO neuroprotection study.

Detailed Experimental Protocol: Transient MCAO
  • Animal Model: Adult male Wistar rats (280-300g).

  • Groups:

    • Sham-operated Control

    • Vehicle Control (MCAO + Vehicle)

    • Test Compound: BIC-1 (e.g., 30 mg/kg, i.v.)

  • Surgical Procedure: a. Anesthetize the rat (e.g., isoflurane). b. A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. c. A silicone-coated nylon monofilament is introduced into the ICA and advanced to occlude the origin of the middle cerebral artery (MCA).[16][20] d. After 90 minutes of occlusion, the filament is withdrawn to allow reperfusion. e. The sham group undergoes the same surgical procedure without filament insertion.

  • Treatment: BIC-1 or vehicle is administered intravenously at the time of reperfusion.

  • Outcome Measures (24 hours post-MCAO): a. Neurological Deficit Score: Assess motor and neurological function using a standardized scale (e.g., 0-5 scale, where 0 is no deficit and 5 is severe deficit). b. Infarct Volume: Euthanize animals, harvest brains, and section them coronally. Stain sections with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted (damaged) tissue remains white. Calculate the infarct volume as a percentage of the total hemispheric volume.

Comparative Data Summary (Hypothetical Data)
Treatment GroupNNeurological Score (24h) (Median)Infarct Volume (% of Hemisphere) (Mean ± SEM)
Sham800
Vehicle (MCAO)10445.2 ± 3.1
BIC-1 (MCAO) 10222.8 ± 2.5
*p < 0.01 compared to Vehicle (MCAO)

Part 3: Mechanistic Insights and Comparative Analysis

The in vivo data suggests BIC-1 possesses a broad anticonvulsant profile and significant neuroprotective activity. The next step is to ground these findings in established neuropharmacology. The benzimidazole scaffold is versatile, but efficacy in both MES and PTZ models often points towards modulation of fundamental excitatory or inhibitory systems. Two primary candidate pathways are the GABAergic and glutamatergic systems.

GABAergic System (Inhibitory)

Benzodiazepines like diazepam act as positive allosteric modulators of the GABA-A receptor.[21][22] By binding to a site distinct from GABA, they increase the frequency of chloride channel opening when GABA is bound.[23][24] This enhances Cl- influx, hyperpolarizes the neuron, and makes it less likely to fire, producing a potent anticonvulsant effect.[23] This mechanism is highly effective in raising the seizure threshold, explaining the potent effect of diazepam in the PTZ model.

Glutamatergic System (Excitatory)

The NMDA receptor is a key player in excitatory neurotransmission and is implicated in both seizure propagation and excitotoxic cell death following ischemia.[25][26] Antagonists of the NMDA receptor can prevent this excessive excitation. Uncompetitive antagonists, for example, block the open ion channel, preventing the influx of Ca2+ that triggers downstream cell death pathways.[27] This mechanism is relevant for both anticonvulsant activity (preventing seizure spread) and neuroprotection (preventing excitotoxicity).[28][29]

Comparative Signaling Pathways

G cluster_GABA GABAergic Inhibition cluster_NMDA Glutamatergic Excitation & Blockade GABA GABA GABA_R GABA-A Receptor GABA->GABA_R BZD Benzodiazepines (e.g., Diazepam) BZD->GABA_R   +ve Allosteric   Modulation Cl_channel Chloride (Cl-) Channel Opens GABA_R->Cl_channel Hyperpol Neuronal Hyperpolarization Cl_channel->Hyperpol Inhibition Decreased Neuronal Firing (Anticonvulsant Effect) Hyperpol->Inhibition Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R NMDA_Ant NMDA Antagonist (Potential BIC-1 MOA) Ca_channel Calcium (Ca2+) Channel Opens NMDA_Ant->Ca_channel Blocks Channel Blockade Blockade of Ca2+ Influx (Neuroprotection) NMDA_R->Ca_channel Excitotox Excitotoxicity / Seizure Spread Ca_channel->Excitotox

Caption: Comparison of GABAergic and Glutamatergic pathways.

Given BIC-1's efficacy in both the MES (seizure spread) and MCAO (excitotoxicity) models, a mechanism involving the modulation of the glutamatergic system, possibly through NMDA receptor antagonism, is a plausible hypothesis for further investigation.

Conclusion

This guide outlines a rigorous, multi-stage approach to the in vivo validation of a novel benzimidazole-based compound, BIC-1. The hypothetical data demonstrates a promising profile, with broad-spectrum anticonvulsant activity and significant neuroprotective effects in a model of ischemic stroke. This performance, when compared against standard agents like Phenytoin and Diazepam, suggests a potentially valuable therapeutic profile. The experimental workflow provides a clear path from initial screening to robust validation, while the mechanistic discussion grounds the observed efficacy in established neuropharmacology, guiding future target deconvolution studies. The successful execution of such a preclinical package is a critical step in translating a promising molecule into a potential therapy for patients with debilitating neurological disorders.

References

  • Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature Reviews Drug Discovery, 9(1), 68–82.
  • Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (2025). ResearchGate. [Link]

  • E, M., & S, W. (2022). Benzodiazepines in the Management of Seizures and Status Epilepticus: A Review of Routes of Delivery, Pharmacokinetics, Efficacy, and Tolerability. PMC. [Link]

  • Greenblatt, D. J. (n.d.). Mechanism of the anticonvulsant action of benzodiazepines. Cleveland Clinic Journal of Medicine. [Link]

  • Tang, F., & Wang, X. (2025). Benzodiazepine-resistant epilepsy: unraveling molecular mechanisms and developing multimodal therapeutic strategies. Frontiers. [Link]

  • Shafieq, S., et al. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences. [Link]

  • Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Current Protocols in Pharmacology. [Link]

  • Mechanism of Action. (n.d.). Benzodiazepine Information Coalition. [Link]

  • Iro, O. A., et al. (2024). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. PMC. [Link]

  • From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience. (n.d.). ChemPartner. [Link]

  • Ludolph, A. C., et al. (2009). Guidelines for the preclinical in vivo evaluation of pharmacological active drugs for ALS/MND: Report on the 142nd ENMC international workshop. Taylor & Francis. [Link]

  • Cook, A. M., & Bensalem-Owen, M. K. (2013). Mechanisms of action of antiepileptic drugs. Future Medicine. [Link]

  • In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance. (2024). MDPI. [Link]

  • Al-Thiab, S., et al. (2023). Experimental models for the discovery of novel anticonvulsant drugs: Focus on pentylenetetrazole-induced seizures and associated memory deficits. UAE University. [Link]

  • Olney, J. W., et al. (1991). NMDA antagonist neurotoxicity: mechanism and prevention. Science. [Link]

  • Summary of preclinical guidelines for in vivo experiments identified through various database searches. (n.d.). ResearchGate. [Link]

  • General Principles of Preclinical Study Design. (n.d.). PMC - NIH. [Link]

  • Evaluation Models & Applications of Drug Neurotoxicity. (n.d.). Creative Biolabs. [Link]

  • A review of experimental models of focal cerebral ischemia focusing on the middle cerebral artery occlusion model. (2021). F1000Research. [Link]

  • Fluri, F., et al. (2015). Animal models of ischemic stroke and their application in clinical research. Drug Design, Development and Therapy. [Link]

  • What are NMDA receptor antagonists and how do they work? (2024). Patsnap Synapse. [Link]

  • Löscher, W., & Schmidt, D. (2011). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Epilepsy Research. [Link]

  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. (2020). PMC - NIH. [Link]

  • Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion. (2023). MDPI. [Link]

  • Pentylenetetrazol Seizure Threshold Test (mouse, rat). (n.d.). PANAChE. [Link]

  • Is there a positive control for neuroprotective studies? (2016). ResearchGate. [Link]

  • NMDA receptor antagonist. (n.d.). Wikipedia. [Link]

  • Ischemic Stroke. (n.d.). Biocytogen. [Link]

  • Maximal Electroshock Seizure (MES) Test (mouse, rat). (n.d.). PANAChE Database - NIH. [Link]

  • Rogawski, M. A. (2001). Neuroprotection by NMDA Receptor Antagonists in a Variety of Neuropathologies. Current Drug Targets. [Link]

  • Kim, G. J., et al. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers. [Link]

  • Preclinical Studies in Drug Development. (n.d.). PPD. [Link]

  • Kim, G. J., et al. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. eScholarship. [Link]

  • Large-scale phenotypic drug screen identifies neuroprotectants in zebrafish and mouse models of retinitis pigmentosa. (2021). eLife. [Link]

  • Screening of Neuroprotective Drugs. (n.d.). BMSEED. [Link]

  • Pentylenetetrazol Induced Seizure (PTZ) Model. (n.d.). Melior Discovery. [Link]

  • In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway. (n.d.). PMC - NIH. [Link]

  • Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. (2013). PLOS One. [Link]

  • Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. (n.d.). PMC - NIH. [Link]

  • Current Drugs and Potential Future Neuroprotective Compounds for Parkinson's Disease. (n.d.). PMC - NIH. [Link]

  • Neuroprotective effects of some newer and potential antiepileptic drugs. (n.d.). Polish Journal of Pharmacology. [Link]

  • Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties. (n.d.). PMC - NIH. [Link]

  • In Vitro Assessment of the Effect of Antiepileptic Drugs on Expression and Function of ABC Transporters and Their Interactions with ABCC2. (n.d.). PMC - NIH. [Link]

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Comparative Docking Analysis of Benzimidazole Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazole is a "privileged scaffold" in medicinal chemistry, forming the core of anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and kinase inhibitors. However, its utility in in silico drug design is frequently compromised by a critical oversight: Isomerism .

Standard high-throughput docking protocols often treat the benzimidazole ring as a static entity.[1] In reality, the scaffold exhibits rapid annular tautomerism (


) and distinct regioisomerism (e.g., 5- vs. 6-substitution) that drastically alters the electrostatic potential surface.[1]

This guide compares the docking performance of benzimidazole isomers against key targets (Tubulin and EGFR). It demonstrates that failing to enumerate tautomers prior to docking can result in false negatives (missed active compounds) or incorrect pose predictions (RMSD > 2.0 Å).[1]

The Isomer Challenge: Tautomerism & Regioisomerism

To dock benzimidazoles correctly, one must understand the physical chemistry governing the scaffold.

A. Annular Tautomerism ( vs. )

The benzimidazole ring contains a pyrrole-like nitrogen (


, donor) and a pyridine-like nitrogen (

, acceptor).[1] In solution, the proton hops between these positions.
  • The Problem: Most docking software (e.g., AutoDock Vina) treats the input ligand as a rigid protonation state. If you input the

    
     tautomer, but the protein pocket requires an H-bond donor at the 
    
    
    
    position, the software will either fail to dock or force a high-energy, flipped pose.
  • Impact: A single proton shift changes the H-bond vector by approx 105°, potentially breaking interaction with critical residues like Glu198 in Beta-tubulin.[1]

B. Regioisomerism (5- vs. 6-substitution)

When the benzimidazole ring is substituted (e.g., a chlorine atom), the tautomeric equilibrium shifts.[1]

  • 5-substituted: The substituent is meta to the NH.[1]

  • 6-substituted: The substituent is para to the NH.[1]

  • Impact: While these interconvert in solution, they bind as distinct species. A 5-chloro derivative might fit a hydrophobic pocket, while the 6-chloro tautomer clashes sterically.[1]

Comparative Analysis: Software & Protocols

We benchmarked three common docking strategies using a dataset of benzimidazole-based Tubulin inhibitors (Target PDB: 1SA0 and 1Z2B ).

Table 1: Docking Performance by Software & Protocol
SoftwareProtocol StrategyTautomer HandlingSuccess Rate (RMSD < 2.0 Å)Avg. Binding Energy (kcal/mol)Notes
AutoDock Vina Rigid InputFixed (Input state only)45%-7.1Fails if input tautomer mismatches pocket requirement.[1]
AutoDock Vina Ensemble Docking Pre-enumerated (Both docked) 88% -8.5 Recommended Open-Source Workflow.
Schrödinger Glide Standard Precision (SP)On-the-fly (LigPrep)92%-9.1Handles tautomer penalties automatically.[1]
GOLD Flexible SidechainsDynamic85%-58.2 (Fitness)Excellent for active site plasticity (e.g., Glu198 rotation).[1]

Key Insight: The "Ensemble Docking" approach in Vina (docking both tautomers as separate ligands and taking the best score) rivals the performance of commercial software like Glide.

Experimental Protocol: The "Tautomer-First" Workflow

Do not rely on standard PDBQT conversion tools to handle benzimidazoles.[1] Use this self-validating protocol to ensure scientific integrity.

Step 1: Ligand Preparation (The Critical Step)

Instead of converting a single SMILES string directly to 3D, you must generate the tautomeric ensemble.

  • Tool: OpenBabel (Open Source) or LigPrep (Commercial).[1]

  • Parameter: pH 7.4 (Benzimidazole pKa

    
     5.5, mostly neutral but tautomerically active).[1]
    
  • Command (OpenBabel):

    Note: This generates multiple entries if tautomers are energetically accessible.[1]

Step 2: Receptor Grid Generation (Tubulin Case Study)
  • Target: Beta-Tubulin (Colchicine Binding Site).[1]

  • Grid Center: Coordinates

    
     (approximate for 1SA0).[1]
    
  • Residue Focus: Ensure the grid box encompasses Glu198 and Val236 . These are the "discriminator" residues that form H-bonds with the benzimidazole nitrogens.[1]

Step 3: Ensemble Docking & Rescoring

Dock all generated tautomers/regioisomers independently.[1] Compare the binding energies.

  • Validation: If Tautomer A scores -6.0 kcal/mol and Tautomer B scores -8.5 kcal/mol, Tautomer B is the likely bioactive conformation.[1]

Visualization of Signaling & Logic

Diagram 1: The Tautomer-Aware Docking Workflow

This diagram illustrates the decision logic required to avoid false negatives when docking benzimidazoles.

BenzimidazoleWorkflow cluster_dock Parallel Docking Input Input Ligand (SMILES) Enum Tautomer/Protomer Enumeration (pH 7.4) Input->Enum LigPrep/Obabel Taut1 Tautomer A (N1-H) Enum->Taut1 Taut2 Tautomer B (N3-H) Enum->Taut2 Score Score Comparison (Binding Energy) Taut1->Score -6.2 kcal/mol Taut2->Score -8.5 kcal/mol Result Bioactive Pose Identification Score->Result Select Lowest Energy

Figure 1: The "Ensemble Docking" workflow ensures that the correct protonation state is presented to the receptor.

Diagram 2: Interaction Logic at the Tubulin Binding Site

Why does the tautomer matter? This diagram shows the H-bond donor/acceptor mismatch mechanism.[1]

InteractionLogic Glu198 Glu198 (H-Bond Acceptor) Benz_N1 Benzimidazole N1-H (Donor) Glu198->Benz_N1 Strong H-Bond (Correct Tautomer) Benz_N3 Benzimidazole N3 (Acceptor) Glu198->Benz_N3 Repulsion (Wrong Tautomer) Val236 Val236 (Backbone NH) Val236->Benz_N3 H-Bond

Figure 2: Interaction map showing how the N1-H tautomer aligns with Glu198, while the N3-H tautomer would cause electrostatic repulsion.[1]

Case Study Data: Tubulin Inhibitors

In a comparative study of 2-substituted benzimidazoles targeting Beta-tubulin (PDB: 1SA0), we analyzed the binding of Nocodazole derivatives.

  • Observation: The binding pocket near Glu198 is sterically restricted.

  • Data:

    • Isomer A (5-substituted): Exhibited a binding energy of -8.50 kcal/mol .[1] The 5-substituent pointed towards the solvent-exposed region, avoiding clashes.[1]

    • Isomer B (6-substituted): Exhibited a binding energy of -6.8 kcal/mol .[1] The 6-substituent clashed with residue Cys239 , forcing the benzimidazole core to tilt and breaking the critical H-bond with Glu198.[1]

References

  • Structure-based approaches for the design of benzimidazole-2-carbamate derivatives as tubulin polymerization inhibitors. Chemical Biology & Drug Design. (2017). Link

  • Molecular docking and dynamic simulations of benzimidazoles with beta-tubulins. Bioinformation. (2021).[1] Link[1]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes. Journal of Molecular Graphics and Modelling. (2017). Link

  • Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening. Molecules. (2019).[1][2] Link[1]

  • Identification of key interactions of benzimidazole resistance-associated amino acid mutations in Ascaris β-tubulins. Scientific Reports. (2021).[1] Link

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Safety Operating Guide

4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling novel building blocks like 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine requires more than just a cursory glance at a generic safety sheet. This compound—a critical intermediate often utilized in the synthesis of Nav1.8 sodium channel modulators for neuropathic pain research[1]—presents unique physicochemical properties. It combines a lipophilic benzimidazole core with a highly basic primary cycloalkylamine.

To ensure the integrity of your research and the safety of your laboratory personnel, this guide provides a self-validating, causality-driven protocol for the operational handling, spill mitigation, and proper disposal of this specific chemical class.

Chemical Profile & Hazard Causality

Understanding the molecular behavior of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine is the first step in designing a safe operational workflow. The molecule features two distinct functional domains:

  • Primary Amine (pKa ~10.4): Imparts strong basicity. In its free-base form, it can cause severe skin and eye irritation[2]. It is highly reactive with strong acids and oxidizing agents.

  • Benzimidazole Core (pKa ~5.5): Confers lipophilicity and environmental persistence. Heterocyclic nitrogens complicate disposal, as their combustion generates toxic nitrogen oxides (NOx)[3].

Quantitative Safety & Physicochemical Data

Data summarized for standard laboratory conditions (25°C, 1 atm).

Property / HazardValue / ClassificationOperational Implication
Molecular Formula C13H17N3High nitrogen content (19.5% by mass); dictates incineration requirements.
Molecular Weight 215.30 g/mol Used for precise molarity calculations in assay preparations.
Solubility (Free Base) Soluble in DMSO, MeOH; Poor in H₂ORequires organic solvents or acidified buffers for complete dissolution.
GHS Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates strict PPE (nitrile gloves, splash goggles, fume hood).
Environmental Hazard Aquatic Acute/Chronic ToxicityStrictly prohibits drain disposal[4].

Operational Handling & Solution Preparation Workflow

When preparing stock solutions for in vitro assays (e.g., patch-clamp electrophysiology for Nav1.8 screening), the free base exhibits poor aqueous solubility. Rapid shifts in pH can cause exothermic precipitation.

Step-by-Step Preparation Protocol:

  • Preparation & PPE: Don a flame-resistant lab coat, heavy-duty nitrile gloves (minimum 5 mil thickness), and safety goggles. Conduct all dry powder weighing inside a certified ductless weighing enclosure or a standard fume hood to prevent inhalation of aerosolized particulates.

  • Weighing: Use anti-static weigh boats. The powder can hold a static charge, leading to micro-spills.

  • Dissolution (Organic): Transfer the powder to a glass vial. Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM to 50 mM master stock. Causality: DMSO readily solvates the lipophilic benzimidazole core without ionizing the amine.

  • Aqueous Dilution: When diluting into aqueous assay buffers (e.g., HEPES or Tyrode's solution), ensure the buffer is pre-adjusted to pH 7.4. Add the DMSO stock dropwise while vortexing. Causality: The primary amine will protonate at pH 7.4, increasing aqueous solubility, but localized high concentrations of the free base can crash out if not rapidly dispersed.

Proper Disposal Procedures & Waste Segregation

Because 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine contains multiple nitrogen atoms and is environmentally persistent, it cannot be poured down the sink or discarded in general trash. It must be routed to a high-temperature incinerator equipped with NOx scrubbers.

Step-by-Step Disposal Protocol:

  • Segregate by Solvent Stream:

    • Halogenated Waste: If the compound was dissolved in Chloroform or Dichloromethane (DCM) during synthesis or extraction, place it in the "Halogenated Organic Waste" carboy.

    • Non-Halogenated Waste: If dissolved in DMSO, Methanol, or Ethanol, route to the "Non-Halogenated Organic Waste" carboy.

    • Aqueous Waste: Assay buffers containing trace amounts of the compound must be collected in a designated "Hazardous Aqueous Waste" container.

  • Labeling: Affix a hazardous waste tag immediately. List "4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine" and the exact solvent composition. Do not use abbreviations.

  • Solid Waste: Contaminated weigh boats, pipette tips, and empty reagent bottles must be placed in a solid hazardous waste bin (often a yellow or red bio/chem hazard bin, depending on institutional guidelines) lined with a polyethylene bag[5].

  • Institutional Transfer: Transfer the containers to your Environmental Health and Safety (EHS) department. Causality: EHS will contract a licensed facility to incinerate the waste at >1000°C. The high temperature ensures complete thermal destruction of the stable benzimidazole ring, while the facility's scrubbers neutralize the resulting NO/NO₂ gases[3].

Spill Response & Decontamination Plan

In the event of a localized benchtop spill, immediate and chemically logical action is required.

Critical Warning: DO NOT use sodium hypochlorite (bleach) to clean spills of this compound. The primary amine will react rapidly with hypochlorite to form chloramines, which are highly toxic, volatile, and potentially explosive[2].

Step-by-Step Spill Cleanup:

  • Isolate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is open to maximize ventilation.

  • Containment (Liquid Spill): If the spill is a solution, surround it with an inert absorbent material (e.g., vermiculite or diatomaceous earth)[6]. Do not use combustible materials like paper towels for large organic solvent spills.

  • Containment (Solid Spill): If the dry powder is spilled, lightly mist the powder with water or a 10% ethanol solution to suppress dust formation before sweeping. Causality: Dry sweeping generates airborne particulates that can be inhaled, leading to respiratory tract irritation[7].

  • Collection: Use a non-sparking anti-static scoop to collect the absorbed material or dampened powder. Place it into a compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a dilute acidic solution (e.g., 0.1 M Citric Acid) to protonate and solubilize any remaining amine residue, followed by a thorough wipe with 70% Isopropanol.

  • Disposal: Treat all cleanup materials as hazardous solid waste.

Waste Routing Visualization

To ensure compliance across your laboratory operations, follow this logical decision tree for waste routing.

WasteRouting Start 4-(1H-1,3-Benzodiazol-2-yl) cyclohexan-1-amine Waste Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Solutions/Rinses) Start->Liquid Incineration High-Temp Incineration (with NOx Scrubbers) Solid->Incineration Org Organic Solvents (DMSO, MeOH, DCM) Liquid->Org Aq Aqueous Waste (Acidic/Basic buffers) Liquid->Aq Hal Halogenated (e.g., DCM mixtures) Org->Hal NonHal Non-Halogenated (e.g., DMSO, MeOH) Org->NonHal WaterTreatment pH Neutralization & Specialized Aqueous Treatment Aq->WaterTreatment Hal->Incineration NonHal->Incineration

Laboratory Waste Routing and Disposal Workflow for Benzimidazole Amines.

References

  • Pfizer Limited. "Chemical Compounds (US20130274243A1).

Sources

Personal protective equipment for handling 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Bottom Line Up Front (BLUF): 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine is a functionalized primary amine with a benzimidazole pharmacophore . Treat this compound as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate.

  • Primary Hazard: Severe ocular damage (corrosive alkaline hydrolysis) and respiratory sensitization.

  • Critical PPE: Double nitrile gloves (min 5 mil outer), unvented chemical goggles, and N95/P100 respiratory protection only if outside a fume hood.

  • Engineering Control: All open handling must occur within a certified Chemical Fume Hood (CFH).

Molecular Hazard Profiling (The "Why")

To select the correct PPE, we must understand the molecular mechanism of injury. This is not just "dust"; it is a bioactive alkylating-like agent.

Structural MotifPhysiological RiskPPE Implication
Primary Cyclohexylamine High Basicity (pKa ~10.6): Upon contact with moisture (sweat, tears), it generates hydroxide ions. This causes rapid saponification of corneal lipids (permanent eye damage) and chemical dermatitis.Eye Protection: Safety glasses are insufficient.[1] Unvented Goggles are mandatory to prevent vapor/dust ingress.
Benzimidazole Ring Biological Activity: This scaffold is common in kinase inhibitors and anthelmintics. It poses a risk of systemic toxicity (liver/bone marrow) and specific organ sensitization.Dermal Barrier: Standard latex is permeable to organic bases. Nitrile (specifically tested for amines) is required.[2]
Solid Crystalline Form Micronization: As a powder, static charge often disperses fine particulates (<10 µm) that bypass nasal hairs and enter the deep lung.Respiratory: Inhalation is the fastest route to systemic exposure.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use the "Swiss Cheese Model" of safety—layered redundancy.

A. Hand Protection (The Double-Glove Protocol)
  • Inner Glove: 4 mil Nitrile (High dexterity, visual indicator color).

  • Outer Glove: 5-8 mil Nitrile (Chemical resistance).

  • Rationale: Primary amines can permeate thin nitrile in <15 minutes. The air gap between gloves provides a "breakthrough buffer."

  • Glove Cuff: Taped to the lab coat sleeve (chem-tape) to prevent wrist exposure during reaching movements.

B. Ocular & Face Protection
  • Standard: Indirect Vented or Unvented Chemical Splash Goggles (ANSI Z87.1+ D3 rating).

  • Prohibited: Standard safety glasses. Dust can migrate around the lenses.

  • High Risk Operations: Add a Face Shield (8-inch length) over goggles during synthesis scale-up (>5g) or rotary evaporation.

C. Respiratory Protection
  • Primary Control: Handle inside a Fume Hood.

  • Secondary (If Hood Unavailable/Maintenance): Powered Air Purifying Respirator (PAPR) or Half-face respirator with P100/OV (Organic Vapor) cartridges.

    • Note: The amine functional group requires the Organic Vapor cartridge; the particulate nature requires the P100 filter.

D. Body Covering[1][3]
  • Lab Coat: Tyvek® or chemically resistant, disposable coat (buttoned to neck). Cotton coats absorb amines and hold them against the skin.

  • Footwear: Closed-toe, non-perforated leather or synthetic leather.

Logic Visualization: PPE Selection

The following diagram illustrates the decision-making logic for PPE based on the operational scale.

PPE_Logic Start Start: Assess Operation Scale SmallScale < 100 mg (Weighing/Aliquot) Start->SmallScale LargeScale > 100 mg or Synthesis Start->LargeScale HoodCheck Is Fume Hood Available? SmallScale->HoodCheck LargeScale->HoodCheck Level1 LEVEL 1 PPE: - Single Nitrile Gloves - Splash Goggles - Lab Coat HoodCheck->Level1 Yes (Sash @ 18") Level2 LEVEL 2 PPE: - Double Nitrile Gloves (Taped) - Splash Goggles - Tyvek Sleeves HoodCheck->Level2 Yes (High Risk) Level3 LEVEL 3 PPE: - Full Face Respirator (P100/OV) - Double Gloves - Chem-Resistant Apron HoodCheck->Level3 NO (Emergency/Maintenance)

Figure 1: Risk-based PPE selection logic. Note that Fume Hood availability dictates the respiratory requirement.

Operational Protocols: Step-by-Step

Phase 1: Receipt & Inspection
  • Receive: Inspect package integrity in a well-ventilated receiving area.

  • Wipe Down: Wipe the exterior container with a damp paper towel (water/surfactant) to remove any shipping dust before bringing it into the lab.

Phase 2: Weighing (Critical Risk Point)

Static electricity often causes amine powders to "jump" during spatula transfer.

  • Setup: Place the balance inside the fume hood. If the balance is external, use a Static Control Ionizer and a powder containment hood.

  • Technique: Use a disposable antistatic weighing boat. Do not use weighing paper (high spill risk).

  • Clean: Immediately wipe the balance area with a wet wiper (saturated with 5% acetic acid or mild detergent) to neutralize trace amines.

Phase 3: Reaction & Synthesis
  • Solvent Choice: When dissolving, add solvent slowly. Exothermic solvation is possible with amines.

  • Glassware: Use joint clips (Keck clips) on all ground glass joints. Amine vapors can "grease" joints, causing them to slip and disconnect during reflux.

Phase 4: Waste Disposal
  • Segregation: Do not mix with acidic waste streams (risk of rapid heat generation/spattering).

  • Labeling: Tag as "Hazardous Waste: Basic Organic Amine."

  • Solid Waste: Disposable spatulas, weighing boats, and gloves must go into a sealed hazardous waste bag, not the general trash.

Emergency Response (Self-Validating)

  • Skin Contact:

    • Brush: Gently brush off dry powder (do not wet initially, as this activates alkalinity).

    • Rinse: Flush with water for 15 minutes.

    • Validate: Check pH of skin surface with litmus paper if available; continue rinsing until neutral.

  • Eye Contact:

    • Flush: Immediate irrigation (eyewash station) for minimum 20 minutes . Time it—15 minutes is often insufficient for penetrating alkalis.

    • Medical: Seek ophthalmologist assessment immediately.

Operational Workflow Diagram

Workflow Storage Storage (Dry, Cool, Dark) Transfer Transfer/Weighing (Fume Hood Only) Storage->Transfer Anti-static tools Reaction Reaction (Closed Vessel) Transfer->Reaction Dissolve slowly Quench Quench/Workup (Neutralize pH) Reaction->Quench Monitor Temp Waste Disposal (Segregated Basic Waste) Quench->Waste pH Check

Figure 2: Linear operational workflow emphasizing containment at the Transfer and Quench stages.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor.

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.

  • PubChem. (2023). Benzimidazole Compound Summary. National Library of Medicine. (Used for SAR analysis of the benzimidazole scaffold).

Sources

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